molecular formula C15H19N3O2 B15608113 Mavacamten-d7

Mavacamten-d7

Cat. No.: B15608113
M. Wt: 280.37 g/mol
InChI Key: RLCLASQCAPXVLM-FSXCPKEQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mavacamten-d7 is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 280.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

280.37 g/mol

IUPAC Name

3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-[[(1S)-1-phenylethyl]amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i1D3,2D3,10D

InChI Key

RLCLASQCAPXVLM-FSXCPKEQSA-N

Origin of Product

United States

Foundational & Exploratory

Mavacamten-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mavacamten-d7, a deuterated analog of the cardiac myosin inhibitor, Mavacamten (B608862). This document consolidates key chemical information, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Core Chemical and Physical Data

This compound is a stable isotope-labeled form of Mavacamten, primarily utilized as an internal standard in quantitative bioanalytical assays.

ParameterValueReference
CAS Number 1642288-47-8 (unlabeled)[1]
Molecular Formula C₁₅D₇H₁₂N₃O₂[1][2][3]
Molecular Weight 280.37 g/mol [2][3]
Synonyms 3-(1-Methylethyl)-6-[[(1S)-1-phenylethyl]amino]-2,4(1H,3H)-pyrimidinedione-D7[2]

Mechanism of Action: A Targeted Approach to Hypertrophic Cardiomyopathy

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[4] Its mechanism of action directly addresses the underlying pathophysiology of hypertrophic cardiomyopathy (HCM), which is characterized by hypercontractility of the heart muscle.[5]

In HCM, an excessive number of myosin-actin cross-bridges are formed, leading to increased contractility and impaired relaxation of the ventricles.[5][6] Mavacamten binds to the cardiac myosin heavy chain, modulating the number of myosin heads available to interact with actin.[5][7] This action shifts the myosin population towards an energy-sparing, "super-relaxed" state, thereby reducing the probability of force-producing cross-bridge formation.[4] The ultimate effects are a reduction in cardiac muscle hypercontractility, an improvement in diastolic function, and a decrease in the dynamic left ventricular outflow tract (LVOT) obstruction often seen in obstructive HCM.[6]

Mavacamten_Mechanism_of_Action cluster_0 Normal Myosin State cluster_1 HCM Pathophysiology cluster_2 Mavacamten Intervention Super-Relaxed State Super-Relaxed State Disordered-Relaxed State Disordered-Relaxed State Super-Relaxed State->Disordered-Relaxed State Active State Active State Disordered-Relaxed State->Active State Cross-Bridge Formation Cross-Bridge Formation Active State->Cross-Bridge Formation Excessive Cross-Bridge Formation Excessive Cross-Bridge Formation Active State->Excessive Cross-Bridge Formation Increased in HCM Hypercontractility Hypercontractility Excessive Cross-Bridge Formation->Hypercontractility Impaired Relaxation Impaired Relaxation Hypercontractility->Impaired Relaxation Mavacamten Mavacamten Stabilization of Super-Relaxed State Stabilization of Super-Relaxed State Mavacamten->Stabilization of Super-Relaxed State Reduced Cross-Bridge Formation Reduced Cross-Bridge Formation Stabilization of Super-Relaxed State->Reduced Cross-Bridge Formation Normalization of Contractility Normalization of Contractility Reduced Cross-Bridge Formation->Normalization of Contractility

Figure 1: Mavacamten's signaling pathway, illustrating the shift from a hypercontractile state to a normalized state.

Quantitative Data from Clinical Trials

Mavacamten has undergone extensive clinical evaluation, demonstrating significant improvements in key clinical endpoints for patients with obstructive hypertrophic cardiomyopathy.

Table 1: Key Efficacy Endpoints from the EXPLORER-HCM Phase 3 Trial
EndpointMavacamten (n=123)Placebo (n=128)p-value
Primary Composite Endpoint Met (%) 37170.0005
Mean Change in Post-Exercise LVOT Gradient (mmHg) -36-12<0.0001
Mean Change in pVO₂ (mL/kg/min) +1.4-0.10.0006
Improvement in NYHA Class by ≥1 (%) 6531<0.0001

Data from the EXPLORER-HCM study, a randomized, double-blind, placebo-controlled trial. The primary endpoint was a composite of a ≥1.5 mL/kg/min improvement in pVO₂ and a reduction of at least one NYHA class or a ≥3.0 mL/kg/min improvement in pVO₂ with no worsening of NYHA class.

Table 2: Echocardiographic and Biomarker Changes in Clinical Trials
ParameterStudyMean Change from Baseline (Mavacamten)Mean Change from Baseline (Placebo)
Resting LVOT Gradient (mmHg) VALOR-HCM-36-1.5
Valsalva LVOT Gradient (mmHg) VALOR-HCM-45.2+0.4
Left Ventricular Ejection Fraction (%) EXPLORER-HCM-3.9-0.01
NT-proBNP (ng/L) MAVERICK-HCMSignificant ReductionNo Significant Change
Cardiac Troponin I (ng/L) MAVERICK-HCMSignificant ReductionNo Significant Change

Data compiled from the VALOR-HCM and MAVERICK-HCM trials.

Experimental Protocols

Quantification of Mavacamten in Plasma using UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of Mavacamten in biological matrices, where this compound serves as an ideal internal standard.

Objective: To accurately quantify Mavacamten concentrations in plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add a known concentration of this compound as the internal standard.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: Optimized for the specific column and system.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometric Detection:

    • System: A triple quadrupole tandem mass spectrometer (MS/MS).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions:

      • Mavacamten: Specific precursor-to-product ion transition.

      • This compound (Internal Standard): Specific precursor-to-product ion transition.

  • Quantification:

    • Generate a calibration curve using known concentrations of Mavacamten spiked into a blank matrix.

    • Calculate the peak area ratio of Mavacamten to this compound.

    • Determine the concentration of Mavacamten in the unknown samples by interpolating from the calibration curve.

UPLC_MSMS_Workflow Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant UPLC Separation UPLC Separation Collect Supernatant->UPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Data Analysis Data Analysis MS/MS Detection (MRM)->Data Analysis Quantification Quantification Data Analysis->Quantification

Figure 2: A simplified workflow for the quantification of Mavacamten using UPLC-MS/MS with this compound as an internal standard.
Echocardiographic Assessment Protocol for Mavacamten Monitoring

This protocol is based on the guidelines from the British Society of Echocardiography for monitoring patients undergoing Mavacamten therapy.[9]

Objective: To assess cardiac structure and function, particularly Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Outflow Tract (LVOT) gradient, to guide Mavacamten dosing and ensure patient safety.

Methodology:

  • Baseline Assessment: A comprehensive transthoracic echocardiogram should be performed before initiating Mavacamten therapy.[9] This should include:

    • Standard 2D imaging to assess ventricular size, wall thickness, and valve function.

    • Doppler imaging to measure blood flow velocities.

    • LVEF calculation using the biplane method of disks (Simpson's rule).

    • Measurement of resting and provocable LVOT gradients (using Valsalva maneuver).

  • Monitoring During Treatment:

    • Echocardiographic assessments are required at regular intervals (e.g., weeks 4, 8, 12, and then every 12 weeks) during dose titration and maintenance therapy.[10]

    • Each monitoring visit should include, at a minimum, assessment of LVEF and both resting and Valsalva LVOT gradients.[9]

    • Dose adjustments are made based on these echocardiographic parameters to optimize efficacy while minimizing the risk of reducing LVEF to unsafe levels.[11]

  • Key Parameters and Thresholds:

    • LVEF: Mavacamten should not be initiated in patients with an LVEF <55%. Treatment should be interrupted if LVEF falls below 50%.[10]

    • LVOT Gradient: The goal is to reduce the LVOT gradient to below 30 mmHg with the Valsalva maneuver. Dose adjustments are guided by the gradient response.[11]

Echocardiography_Monitoring_Protocol cluster_0 Decision Logic Baseline Echo Baseline Echo Initiate Mavacamten Initiate Mavacamten Baseline Echo->Initiate Mavacamten LVEF >= 55% Monitoring Echo Monitoring Echo Initiate Mavacamten->Monitoring Echo Weeks 4, 8, 12... Dose Adjustment Dose Adjustment Monitoring Echo->Dose Adjustment Assess LVEF & LVOT Gradient Continue/Maintain Dose Continue/Maintain Dose Dose Adjustment->Continue/Maintain Dose LVEF >= 50% & Target LVOT Gradient Interrupt/Reduce Dose Interrupt/Reduce Dose Dose Adjustment->Interrupt/Reduce Dose LVEF < 50% Patient with Obstructive HCM Patient with Obstructive HCM Patient with Obstructive HCM->Baseline Echo

Figure 3: Logical workflow for echocardiographic monitoring of patients on Mavacamten therapy.

This technical guide provides a foundational understanding of this compound and its parent compound, Mavacamten. For further details on specific clinical trial designs and in vitro experimental conditions, researchers are encouraged to consult the primary literature cited.

References

Isotopic Purity of Mavacamten-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Mavacamten is a first-in-class, reversible, allosteric inhibitor of cardiac myosin.[1] It is under investigation for the treatment of conditions characterized by excessive cardiac contractility, such as hypertrophic cardiomyopathy (HCM).[2][3] Mavacamten acts by modulating the number of myosin heads that can enter the "on" state, thereby reducing the probability of force-producing cross-bridge formation.[4] This leads to a decrease in the excessive contractility, improvement of diastolic function, and a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction characteristic of obstructive HCM.[1][2][4]

Mavacamten-d7 is a deuterated analog of Mavacamten, in which seven hydrogen atoms have been replaced by deuterium (B1214612). This stable isotope-labeled version is a critical tool for researchers, particularly in pharmacokinetic and metabolic studies. The use of this compound as an internal standard in mass spectrometry-based bioanalytical assays allows for precise and accurate quantification of Mavacamten in biological matrices.[5] The quality and reliability of such studies are directly dependent on the isotopic purity of the deuterated standard. This guide provides an in-depth overview of the technical considerations for ensuring the isotopic purity of this compound for research applications.

Quantitative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute that must be thoroughly characterized. This is typically achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7][8] The data below represents typical specifications for research-grade this compound.

ParameterSpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Purity ≥99%HRMS
Deuterium Incorporation ≥99% atom % DHRMS / NMR
Molecular Formula C₁₅H₁₂D₇N₃O₂-
Exact Mass 280.1917HRMS

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general method for determining the isotopic purity of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase.

b. LC-HRMS Instrumentation and Analysis:

  • Liquid Chromatograph: Utilize a UHPLC system to achieve optimal separation.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required.[9][10][11]

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Resolution: ≥60,000.

    • Data Acquisition: Full scan mode.

c. Data Analysis:

  • Extract the ion chromatograms for the unlabeled Mavacamten (d0) and all deuterated isotopologues (d1 to d7).

  • Integrate the peak areas for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

  • The isotopic purity is reported as the percentage of the d7 isotopologue.

  • Correct for the natural abundance of ¹³C and other isotopes.[12]

Confirmation of Deuteration Site and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of deuterium incorporation and assessing overall isotopic enrichment.[5][6]

a. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or chloroform-d).

b. NMR Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Nuclei: ¹H and ²H.

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • The significant reduction or absence of signals at the positions corresponding to the deuterated isopropyl group will confirm the incorporation of deuterium.

  • ²H NMR:

    • Acquire a deuterium NMR spectrum.

    • The chemical shifts of the deuterium signals should correspond to the proton signals of the unlabeled compound, confirming the positions of deuteration.[13]

Mechanism of Action and Signaling Pathway

Mavacamten is a selective allosteric inhibitor of cardiac myosin ATPase.[1][3] In hypertrophic cardiomyopathy, there is an excess of myosin-actin cross-bridges, leading to hypercontractility and impaired relaxation of the heart muscle.[2][4] Mavacamten binds to the myosin heavy chain, stabilizing it in an energy-sparing, "super-relaxed" state where it is less likely to interact with actin.[14] This reduces the number of available myosin heads for contraction, thereby decreasing the hypercontractility of the sarcomere.[2][3]

Mavacamten_Signaling_Pathway cluster_Sarcomere Cardiac Sarcomere cluster_Pathophysiology HCM Pathophysiology Myosin Myosin CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds ADP_Pi ADP + Pi Myosin->ADP_Pi Products Actin Actin Actin->CrossBridge Binds CrossBridge->Myosin Release CrossBridge->Actin Release Hypercontractility Hypercontractility CrossBridge->Hypercontractility ATP ATP ATP->Myosin Hydrolysis ImpairedRelaxation Impaired Diastolic Relaxation Hypercontractility->ImpairedRelaxation LVOTO Dynamic LVOT Obstruction Hypercontractility->LVOTO Mavacamten Mavacamten Mavacamten->Myosin Inhibits ATPase Activity & Stabilizes 'Off' State

Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound for research purposes.

Mavacamten_d7_Workflow cluster_Synthesis Synthesis & Purification cluster_QC Quality Control cluster_Final Final Product Start Starting Materials (including deuterated reagents) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Preparative HPLC) Synthesis->Purification Purity_Analysis Chemical Purity Analysis (HPLC) Purification->Purity_Analysis ID_Confirmation Identity Confirmation (¹H NMR, MS) Purity_Analysis->ID_Confirmation Isotopic_Purity Isotopic Purity Assessment ID_Confirmation->Isotopic_Purity HRMS HRMS Analysis Isotopic_Purity->HRMS NMR NMR Analysis (¹H and ²H) Isotopic_Purity->NMR Final_Product Qualified this compound for Research Use Isotopic_Purity->Final_Product

Caption: Workflow for synthesis and quality control of this compound.

Conclusion

The isotopic purity of this compound is a fundamental prerequisite for its use as a reliable internal standard in quantitative research. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of both the degree and location of deuterium incorporation. The methodologies and understanding of Mavacamten's mechanism of action presented in this guide are intended to support researchers in the rigorous quality assessment of this essential research tool.

References

Mavacamten vs. Mavacamten-d7: A Technical Comparison of Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the stability profiles of Mavacamten and its deuterated analog, Mavacamten-d7. While direct comparative stability studies are not extensively available in the public domain, this paper synthesizes the known stability characteristics of Mavacamten with the well-established principles of kinetic isotope effects conferred by deuteration. The enhanced metabolic stability of deuterated compounds suggests a significant advantage for this compound in terms of pharmacokinetic profile and potentially reduced metabolic liabilities. This document details the theoretical basis for this enhanced stability, outlines experimental protocols for a comprehensive stability comparison, and presents the known degradation pathways of Mavacamten. Furthermore, it includes a detailed visualization of Mavacamten's mechanism of action to provide a complete context for its therapeutic application in hypertrophic cardiomyopathy.

Introduction: The Rationale for Deuteration

Mavacamten is a first-in-class cardiac myosin inhibitor indicated for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[1][2][3][4] It allosterically and reversibly modulates the beta-cardiac isoform of myosin, reducing its ATPase activity and thereby decreasing the excessive actin-myosin cross-bridging that characterizes the hypercontractile state of HCM.[2][3][5]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development to improve the pharmacokinetic and metabolic properties of a molecule.[6][7][][9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to the "kinetic isotope effect."[6][7] This effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, often mediated by cytochrome P450 (CYP) enzymes.[9]

Key Advantages of Deuteration:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.[6][7]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[6][]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.[6][9]

  • Increased Therapeutic Efficacy: A more stable and prolonged drug exposure can lead to improved therapeutic outcomes.[6]

Mavacamten is extensively metabolized, primarily by CYP2C19 (74%), with contributions from CYP3A4 (18%) and CYP2C9 (8%).[2] Given this metabolic profile, the strategic deuteration of Mavacamten to this compound is hypothesized to confer significant stability advantages.

Comparative Stability: Mavacamten vs. This compound

Metabolic Stability

The primary stability advantage of this compound is expected to be in its resistance to metabolic degradation. The deuteration at the isopropyl group (a common site of oxidative metabolism) would likely slow down its enzymatic breakdown by CYP2C19 and other CYP isozymes.

Parameter Mavacamten This compound (Predicted) Rationale for Difference
Metabolic Clearance High (primarily via CYP2C19, CYP3A4, CYP2C9)[2]LowerKinetic isotope effect slows down CYP-mediated C-D bond cleavage compared to C-H bond cleavage.[6][7]
Half-life (t½) 6-9 days in normal CYP2C19 metabolizers; 23 days in poor metabolizers.[2]LongerReduced metabolic clearance leads to a prolonged presence of the drug in the body.[6]
Formation of Metabolites Subject to extensive metabolism.[2]Potentially reduced formation of certain metabolites.Slower metabolism can alter the metabolic pathway, potentially reducing the formation of specific, including potentially toxic, metabolites.[6][9]
Physicochemical Stability

In terms of stability under various physicochemical stress conditions, deuteration is not expected to have a significant impact. The inherent stability of the Mavacamten molecule to factors like pH, temperature, and light is determined by its overall chemical structure.

Stress Condition Mavacamten Stability This compound (Predicted Stability)
Acidic Hydrolysis Degrades completely in 1 N acidic conditions within 6 hours, following zero-order kinetics.[11]Similar to Mavacamten
Different pH Conditions Stable under various pH conditions (other than strong acid).[11]Similar to Mavacamten
Gastrointestinal Conditions Stable.[11]Similar to Mavacamten

Experimental Protocols for Stability Assessment

A comprehensive comparison of the stability of Mavacamten and this compound would involve a series of standardized in vitro and in vivo experiments.

In Vitro Metabolic Stability Assessment

Objective: To compare the rate of metabolism of Mavacamten and this compound in liver microsomes.

Methodology:

  • Incubation: Incubate Mavacamten and this compound separately with human liver microsomes (or specific CYP enzyme preparations) and a NADPH-regenerating system.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Stress Degradation Studies (Forced Degradation)

Objective: To identify potential degradation products and compare the degradation profiles of Mavacamten and this compound under various stress conditions.

Methodology:

  • Stress Conditions: Expose solutions of Mavacamten and this compound to the following conditions as per ICH guidelines:

    • Acidic: 0.1 N to 1 N HCl at room temperature and elevated temperature.

    • Basic: 0.1 N to 1 N NaOH at room temperature and elevated temperature.

    • Oxidative: 3-30% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 60-80°C).

    • Photolytic: Exposure to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify degradation products.

  • Mass Balance: Ensure that the sum of the assay of the parent drug and the impurities is close to 100% to confirm that all significant degradation products have been detected.

Mavacamten Mechanism of Action: Signaling Pathway

Mavacamten exerts its therapeutic effect by directly targeting the hypercontractility of the cardiac sarcomere, which is the underlying cause of hypertrophic cardiomyopathy.

Mavacamten_Mechanism cluster_Sarcomere Cardiac Sarcomere cluster_Outcome Therapeutic Outcome Myosin Cardiac Myosin CrossBridge Myosin-Actin Cross-Bridge Formation Myosin->CrossBridge Binds to ReducedContractility Reduced Cardiac Contractility Actin Actin Filament Actin->CrossBridge Binds to Hypercontractility Hypercontractility (Excessive Cross-Bridging) CrossBridge->Hypercontractility Leads to Mavacamten Mavacamten Mavacamten->Myosin Allosteric Inhibition Mavacamten->ReducedContractility Results in ImprovedFilling Improved Diastolic Filling

Caption: Mavacamten's mechanism of action in reducing cardiac hypercontractility.

Experimental Workflow for Stability Comparison

The logical workflow for a comprehensive stability comparison of Mavacamten and its deuterated analog is outlined below.

Stability_Workflow cluster_Compounds Test Articles cluster_InVitro In Vitro Stability cluster_Analysis Analytical Methods cluster_Data Data Comparison Mavacamten Mavacamten Metabolic Metabolic Stability (Liver Microsomes) Mavacamten->Metabolic ForcedDeg Forced Degradation (Stress Testing) Mavacamten->ForcedDeg Mavacamten_d7 This compound Mavacamten_d7->Metabolic Mavacamten_d7->ForcedDeg LCMS LC-MS/MS Metabolic->LCMS HPLC Stability-Indicating HPLC ForcedDeg->HPLC PK_Params Compare Half-life (t½) & Clearance (CLint) LCMS->PK_Params Deg_Profile Compare Degradation Profiles & Products HPLC->Deg_Profile

Caption: Workflow for comparing the stability of Mavacamten and this compound.

Conclusion

The deuteration of Mavacamten to this compound is a scientifically sound strategy to enhance its metabolic stability. Based on the fundamental principles of the kinetic isotope effect and Mavacamten's known metabolic pathways, it is highly probable that this compound exhibits a longer half-life and reduced metabolic clearance. While direct comparative experimental data is lacking in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for conducting such a comparison. The potential for an improved pharmacokinetic profile makes this compound a compelling candidate for further investigation and development, with the prospect of offering a more optimized therapeutic option for patients with hypertrophic cardiomyopathy. Further studies are warranted to quantitatively confirm these predicted stability advantages.

References

Mavacamten-d7: A Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the essential guidelines for the proper handling, storage, and use of Mavacamten-d7, a deuterated analog of Mavacamten. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.

This compound is a stable isotope-labeled version of Mavacamten, a first-in-class allosteric inhibitor of cardiac myosin ATPase.[1][2][3] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, enabling accurate quantification in complex biological matrices.

Compound Information

PropertyValueReference
Chemical Name 3-(1-Methylethyl-d7)-6-[[(1S)-1-phenylethyl]amino]-2,4(1H,3H)-pyrimidinedione[4]
Molecular Formula C₁₅H₁₂D₇N₃O₂[4]
Molecular Weight 280.37 g/mol [4]
CAS Number 1642288-47-8 (Unlabeled)[4][5]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Isotopic Enrichment Not specified for d7, but ≥98% for similar deuterated analogs[6]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound. The recommended storage conditions are based on information available for the parent compound, Mavacamten, and its deuterated analogs.

ConditionTemperatureDurationNotesReference
Long-term Storage -20°C≥ 4 yearsFor the solid, crystalline form.[1]
Short-term Storage Room Temperature (15-30°C)Not specifiedFor formulated capsules.[7]
Aqueous Solution Not Recommended for Storage≤ 1 dayPrepare fresh for each use.[1]

Note: For precise storage and stability information, it is always recommended to refer to the Material Safety Data Sheet (MSDS) or the Certificate of Analysis (CoA) provided by the supplier.[4]

Handling and Safety Precautions

This compound should be handled with care in a laboratory setting. The following are general safety precautions based on the safety data sheets for Mavacamten.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[8]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[1] In case of contact, rinse thoroughly with water.[8]

  • Ingestion and Inhalation: Do not ingest or inhale the compound.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][8]

For detailed safety information, including first aid measures and emergency procedures, consult the supplier-specific Safety Data Sheet (SDS).[8][9]

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in various organic solvents. The following protocol outlines the general procedure for preparing a stock solution.

Materials:

  • This compound solid

  • Anhydrous organic solvent (e.g., DMSO, DMF, or Ethanol)

  • Inert gas (e.g., Argon or Nitrogen)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Weigh the desired amount of this compound using an analytical balance in a well-ventilated area.

  • Transfer the weighed solid to a volumetric flask.

  • Add a small amount of the chosen organic solvent to the flask to dissolve the solid.

  • Purge the solvent with an inert gas before use to minimize oxidation.[1]

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and mix thoroughly by inversion.

Solubility Data for Mavacamten:

SolventApproximate SolubilityReference
Dimethylformamide (DMF)33 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)20 mg/mL[1]
Ethanol1 mg/mL[1]
1:1 solution of DMF:PBS (pH 7.2)0.5 mg/mL[1]
Preparation of Aqueous Solutions

Mavacamten is sparingly soluble in aqueous buffers. To achieve maximum solubility, it is recommended to first dissolve the compound in an organic solvent.

Procedure:

  • Prepare a concentrated stock solution of this compound in DMF as described in section 4.1.

  • Dilute the DMF stock solution with the aqueous buffer of choice to the desired final concentration.

  • Note: It is not recommended to store the aqueous solution for more than one day.[1]

Visualizations

Mavacamten Mechanism of Action

Mavacamten allosterically inhibits cardiac myosin ATPase, reducing the number of myosin heads that can enter the power-generating state. This leads to a reduction in cardiac muscle contractility.

Mavacamten_Mechanism cluster_myosin Cardiac Myosin ATPase Cycle Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_Actin Myosin-Actin (Power stroke) Myosin_ADP_Pi->Myosin_Actin Pi release Myosin_Rigor Rigor State Myosin_Actin->Myosin_Rigor ADP release ATP_Binding ATP Binding Myosin_Rigor->ATP_Binding ATP binds ATP_Binding->Myosin_ADP_Pi ATP hydrolysis Mavacamten Mavacamten Mavacamten->Myosin_ADP_Pi Inhibits Pi release Stabilizes off-state

Caption: Mechanism of Mavacamten inhibition of the cardiac myosin ATPase cycle.

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates a typical workflow for the preparation of this compound solutions for experimental use.

Mavacamten_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh Solid Compound Equilibrate->Weigh Dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) Weigh->Dissolve Stock_Solution Stock Solution Dissolve->Stock_Solution Dilute Dilute with Aqueous Buffer Stock_Solution->Dilute Working_Solution Working Solution Dilute->Working_Solution Use Use Immediately (within 1 day) Working_Solution->Use End End Use->End

Caption: Workflow for preparing this compound solutions for experiments.

References

Mavacamten-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Mavacamten-d7. It covers essential safety information, physicochemical and pharmacokinetic properties, mechanism of action, and detailed experimental protocols, presented with clarity and precision for a scientific audience.

Compound Overview

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It is under investigation for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive heart muscle contraction and thickening.[2] this compound is a deuterated analog of Mavacamten, where seven hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic studies, as it can be differentiated from the parent compound by mass spectrometry.

Safety Data

Hazard Identification:

  • Oral Toxicity: Harmful if swallowed.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Inhalation Toxicity: Harmful if inhaled.[3]

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]

  • Aquatic Hazard: Very toxic to aquatic life.[3]

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Use only in a well-ventilated area.[3]

  • Wear protective gloves, clothing, eye, and face protection.[3]

  • Store at -20°C for long-term stability.[4]

Physicochemical and Pharmacokinetic Data

The following tables provide a summary of the key quantitative data for Mavacamten and its deuterated form.

Table 1: Physicochemical Properties

PropertyMavacamtenThis compound
Molecular Formula C₁₅H₁₉N₃O₂[5]C₁₅H₁₂D₇N₃O₂[6]
Molecular Weight 273.33 g/mol [5]280.37 g/mol [6]
CAS Number 1642288-47-8[5]1642288-47-8 (Unlabeled)[6]
Appearance Crystalline solid[4]Not specified
Purity ≥98%[4]Not specified
Solubility Soluble in DMSO (20 mg/ml), DMF (33 mg/ml), and Ethanol (1 mg/ml)[7]Not specified
UV/Vis (λmax) 267 nm[7]Not specified

Table 2: Pharmacokinetic Properties of Mavacamten in Humans

ParameterValue
Bioavailability ≥ 85%[8]
Time to Peak Plasma Concentration (Tmax) 1 hour[8]
Plasma Protein Binding 97-98%[8]
Metabolism Primarily by CYP2C19 and CYP3A4[9]
Elimination Half-life Varies by CYP2C19 metabolizer status[8]
Excretion Primarily renal[8]

Mechanism of Action

Mavacamten modulates cardiac muscle contractility by reducing the number of actin-myosin cross-bridges. It stabilizes an autoinhibited state of the myosin head, preventing it from hydrolyzing ATP and generating force.[10] This leads to a reduction in the hypercontractility characteristic of HCM.

Mavacamten Signaling Pathway cluster_pathophysiology HCM Pathophysiology cluster_intervention Mavacamten Intervention Sarcomere Mutation Sarcomere Mutation Increased Myosin-Actin\nCross-Bridges Increased Myosin-Actin Cross-Bridges Sarcomere Mutation->Increased Myosin-Actin\nCross-Bridges Hypercontractility Hypercontractility Increased Myosin-Actin\nCross-Bridges->Hypercontractility LVH & LVOTO Left Ventricular Hypertrophy & Outflow Tract Obstruction Hypercontractility->LVH & LVOTO Mavacamten Mavacamten Myosin ATPase Inhibition Myosin ATPase Inhibition Mavacamten->Myosin ATPase Inhibition Stabilization of Autoinhibited\nMyosin State Stabilization of Autoinhibited Myosin State Myosin ATPase Inhibition->Stabilization of Autoinhibited\nMyosin State Reduced Cross-Bridge\nFormation Reduced Cross-Bridge Formation Stabilization of Autoinhibited\nMyosin State->Reduced Cross-Bridge\nFormation Reduced Cross-Bridge\nFormation->Increased Myosin-Actin\nCross-Bridges Inhibits

Caption: Mavacamten's mechanism of action in hypertrophic cardiomyopathy.

Experimental Protocols

In Vitro ATPase Activity Assay

Objective: To determine the inhibitory activity of Mavacamten on cardiac myosin ATPase.

Methodology:

  • Purified bovine cardiac myosin S1 is used as the enzyme source.[7]

  • The assay is performed in a buffer containing KCl, MgCl₂, imidazole (B134444) (pH 7.5), and DTT.

  • Mavacamten is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Myosin S1 is incubated with varying concentrations of Mavacamten.

  • The reaction is initiated by the addition of ATP.

  • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (B84403) over time using a malachite green assay.

  • The IC₅₀ value is determined by plotting the rate of phosphate release against the Mavacamten concentration and fitting the data to a dose-response curve.

Clinical Trial Workflow for Obstructive HCM

The following diagram illustrates a typical workflow for a clinical trial evaluating Mavacamten in patients with obstructive hypertrophic cardiomyopathy, based on the EXPLORER-HCM trial design.[11]

Clinical Trial Workflow Screening Screening Inclusion Criteria Met Inclusion Criteria: - Symptomatic oHCM - LVEF ≥ 55% - NYHA Class II-III Screening->Inclusion Criteria Met Exclusion Criteria Met Exclusion Criteria: - Prior septal reduction therapy - Concomitant use of certain drugs Screening->Exclusion Criteria Met Randomization Randomization Inclusion Criteria Met->Randomization Mavacamten Arm Mavacamten Arm Randomization->Mavacamten Arm Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Phase\n(e.g., 30 weeks) Treatment Phase (e.g., 30 weeks) Mavacamten Arm->Treatment Phase\n(e.g., 30 weeks) Placebo Arm->Treatment Phase\n(e.g., 30 weeks) Primary Endpoint Assessment Primary Endpoint: Composite functional and symptomatic improvement Treatment Phase\n(e.g., 30 weeks)->Primary Endpoint Assessment Secondary Endpoint Assessment Secondary Endpoints: - Change in LVOT gradient - Change in pVO2 - Change in KCCQ score Primary Endpoint Assessment->Secondary Endpoint Assessment

Caption: A simplified workflow of a clinical trial for Mavacamten.

References

Methodological & Application

Application Note: Quantification of Mavacamten in Human Plasma using Mavacamten-d7 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mavacamten (B608862) in human plasma. The protocol utilizes Mavacamten-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Mavacamten concentrations.

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor. It is used in the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). Accurate quantification of Mavacamten in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring research. This document provides a detailed protocol for the quantification of Mavacamten in K2EDTA human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents
  • Mavacamten reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • K2EDTA human plasma (drug-free)

Instrumentation
  • A validated UPLC-MS/MS system, such as a Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S triple quadrupole mass spectrometer, was used for method development and validation.[1] Equivalent instrumentation from other manufacturers is also suitable.

  • Analytical balance

  • Calibrated pipettes

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Preparation of Stock and Working Solutions
  • Mavacamten Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Mavacamten reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol in a similar manner.

  • Mavacamten Working Solutions: Prepare serial dilutions of the Mavacamten stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking appropriate amounts of the Mavacamten working solutions into drug-free K2EDTA human plasma to achieve final concentrations ranging from 0.200 to 200 ng/mL.[2]

  • A typical calibration curve may include the following points: 0.2, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 75, and 150 ng/mL).[2]

Sample Preparation Protocol

The following protocol is based on a protein precipitation method, which is a common and effective technique for preparing plasma samples for LC-MS/MS analysis.[3]

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[3]

  • Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterRecommended Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 1

Table 1: Recommended LC Gradient

Time (min)% Mobile Phase B
0.05
2.595
3.595
3.65
5.05
Mass Spectrometry Parameters

The analysis is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM).[1]

ParameterRecommended Value
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Nebulizer Gas Pressure 7 bar

Table 2: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mavacamten 329.2162.13025
This compound 336.2162.13025

Note: Cone voltage and collision energy may require optimization depending on the specific instrument used.

Data Analysis and Quantification

The concentration of Mavacamten in the plasma samples is determined by calculating the peak area ratio of the Mavacamten MRM transition to the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A weighted (1/x²) linear regression analysis is typically used to fit the calibration curve.[2]

Method Validation Summary

A validated LC-MS/MS method for Mavacamten in human plasma has demonstrated the following performance characteristics[2]:

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.200 – 200 ng/mL
Lower Limit of Quantification (LLOQ) 0.200 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample is_addition Add 150 µL this compound in Acetonitrile plasma->is_addition Protein Precipitation vortex Vortex Mix (1 min) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Peak Integration & Area Ratio Calculation ms_detection->quantification calibration Calibration Curve (1/x² weighted regression) quantification->calibration concentration Calculate Concentration calibration->concentration

Caption: Experimental workflow for Mavacamten quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Mavacamten in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and robust chromatographic conditions make this method suitable for high-throughput analysis in a research setting.

References

Application of Mavacamten-d7 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten (B608862) is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM). Understanding its metabolic fate is crucial for optimizing therapeutic outcomes and ensuring patient safety, particularly due to its extensive metabolism and the significant impact of pharmacogenetic variability. Mavacamten-d7, a deuterium-labeled isotopologue of Mavacamten, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in mass spectrometry-based bioanalysis allows for precise and accurate quantification of Mavacamten in various biological matrices, overcoming variabilities in sample preparation and instrument response.

These application notes provide a comprehensive overview of the metabolic pathways of Mavacamten and detailed protocols for conducting in vitro and in vivo drug metabolism studies utilizing this compound.

Metabolic Profile of Mavacamten

Mavacamten undergoes extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways include aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and subsequent glucuronidation.

Key Metabolic Enzymes:

  • Primary: CYP2C19 (~74%)[1][2][3][4][5]

  • Secondary: CYP3A4 (~18%) and CYP2C9 (~8%)[1][2][4][5]

Major Metabolites:

  • M1: Aromatic hydroxylation product[6][7]

  • M2: Aliphatic hydroxylation product[6][7]

  • M6: N-dealkylation product[6][7]

  • M4: Glucuronide conjugate of M1[6][7]

The significant contribution of CYP2C19 to Mavacamten metabolism leads to pronounced pharmacokinetic variability due to genetic polymorphisms in this enzyme. Individuals who are CYP2C19 poor metabolizers exhibit significantly higher plasma concentrations and a longer elimination half-life of Mavacamten compared to normal metabolizers.[8][9] This underscores the importance of precise bioanalytical methods in clinical practice.

Data Presentation: Pharmacokinetic Parameters of Mavacamten

The following table summarizes key pharmacokinetic parameters of Mavacamten, highlighting the influence of CYP2C19 metabolizer status.

ParameterCYP2C19 Normal MetabolizersCYP2C19 Poor MetabolizersReference(s)
Half-life (t½) 6-9 days23 days[4][8][9]
Area Under the Curve (AUC) BaselineIncreased by 241%[8]
Maximum Concentration (Cmax) BaselineIncreased by 47%[8]
Apparent Clearance (CL/F) BaselineReduced by 72%[5][10]

Experimental Protocols

In Vitro Metabolism of Mavacamten in Human Liver Microsomes (HLM)

Objective: To characterize the metabolic profile of Mavacamten and identify the metabolites formed by human liver microsomes. This compound is used as an internal standard for the accurate quantification of the parent drug.

Materials:

  • Mavacamten

  • This compound (Internal Standard)[11][12]

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)

  • Water with 0.1% formic acid

  • 96-well incubation plates

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Mavacamten (e.g., 1 mM in DMSO).

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM suspension to a final protein concentration of 0.5 mg/mL.

    • Add Mavacamten to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

    • At each time point, transfer an aliquot (e.g., 50 µL) to a new 96-well plate containing a quenching solution.

  • Quenching and Protein Precipitation:

    • The quenching solution should consist of cold acetonitrile (e.g., 150 µL) containing this compound at a fixed concentration (e.g., 100 nM). The stable isotope-labeled internal standard is essential to correct for variability in sample processing and instrument response.[13][14][15]

    • Vortex the plate to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Analysis by LC-MS/MS:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Inject an appropriate volume onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Develop a multiple reaction monitoring (MRM) method to detect and quantify Mavacamten and its potential metabolites. The use of an internal standard is crucial for accurate quantification.[16][17][18]

    • Monitor the specific parent-to-product ion transitions for Mavacamten and this compound.

Data Analysis:

  • Calculate the peak area ratio of Mavacamten to this compound.

  • Plot the natural log of the remaining Mavacamten concentration versus time to determine the rate of metabolism and the in vitro half-life.

  • Analyze the data for the appearance of metabolite peaks.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Mavacamten in a rodent model (e.g., rats) following oral administration. This compound is used as an internal standard for the quantification of Mavacamten in plasma samples.

Materials:

  • Mavacamten

  • This compound (Internal Standard)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., with K2EDTA)

  • Acetonitrile with 0.1% formic acid

  • LC-MS/MS system

Protocol:

  • Dosing:

    • Administer a single oral dose of Mavacamten (e.g., 10 mg/kg) to a cohort of rats.

  • Blood Sampling:

    • Collect blood samples (e.g., 100 µL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

    • Collect blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw the plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing this compound (e.g., 100 nM) to precipitate proteins and serve as the internal standard.

    • Vortex the samples for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method as described in the in vitro protocol.

    • Construct a calibration curve using blank plasma spiked with known concentrations of Mavacamten and a fixed concentration of this compound.

Data Analysis:

  • Calculate the plasma concentration of Mavacamten at each time point using the calibration curve.

  • Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and t½.

Visualizations

Mavacamten_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mavacamten Mavacamten M1 M1 (Aromatic Hydroxylation) Mavacamten->M1 CYP2C19, CYP3A4, CYP2C9 M2 M2 (Aliphatic Hydroxylation) Mavacamten->M2 CYP2C19, CYP3A4, CYP2C9 M6 M6 (N-dealkylation) Mavacamten->M6 CYP2C19, CYP3A4, CYP2C9 M4 M4 (M1-Glucuronide) M1->M4 UGTs

Caption: Metabolic pathway of Mavacamten.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Mavacamten, HLM, Buffer) initiate Initiate with NADPH (37°C) prep_mix->initiate sampling Time-Point Sampling initiate->sampling quench Quench & Protein Precipitation (ACN + this compound) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms

Caption: In vitro metabolism experimental workflow.

In_Vivo_PK_Workflow cluster_animal Animal Phase cluster_bioanalysis Bioanalysis dosing Oral Dosing of Mavacamten blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep sample_prep Plasma Sample Preparation (Protein Precipitation with this compound) plasma_prep->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: In vivo pharmacokinetic study workflow.

References

Application Notes and Protocols for the Bioanalytical Method Development of Mavacamten using Mavacamten-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten (B608862) is a first-in-class, selective allosteric inhibitor of cardiac myosin, developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1][2] It modulates the number of myosin heads available for actin binding, thereby reducing the excessive contractility that characterizes HCM.[3][4] Accurate quantification of Mavacamten in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides detailed application notes and protocols for a validated bioanalytical method for the determination of Mavacamten in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Mavacamten-d7 as the stable isotope-labeled internal standard.

Mechanism of Action of Mavacamten

Mavacamten exerts its therapeutic effect by directly targeting the underlying pathophysiology of hypertrophic cardiomyopathy. In HCM, there is an excess of myosin-actin cross-bridges, leading to hypercontractility, impaired relaxation, and increased energy consumption by the heart muscle. Mavacamten is a reversible, allosteric inhibitor of cardiac myosin ATPase.[4] It stabilizes an auto-inhibited, energy-sparing "super relaxed state" (SRX) of the myosin heads, reducing their availability to bind to actin.[5] This leads to a decrease in the number of force-producing cross-bridges, thereby normalizing contractility, improving diastolic function, and reducing the left ventricular outflow tract (LVOT) obstruction characteristic of oHCM.

Mavacamten_Mechanism_of_Action cluster_0 Cardiac Muscle Contraction Cycle cluster_1 Mavacamten Intervention ATP_bind ATP Binding to Myosin Head ATP_hydrolysis ATP Hydrolysis (Myosin-ADP-Pi) ATP_bind->ATP_hydrolysis 1 Actin_binding Myosin Head Binds Actin (Weakly Bound State) ATP_hydrolysis->Actin_binding 2 Power_stroke Power Stroke (Pi Release, Force Generation) Actin_binding->Power_stroke 3 ADP_release ADP Release (Rigor State) Power_stroke->ADP_release 4 ADP_release->ATP_bind 5 (New ATP binds) Mavacamten Mavacamten SRX_state Stabilized Super-Relaxed State (SRX) of Myosin Mavacamten->SRX_state Inhibits ATPase Activity & Stabilizes Off-State Reduced_cross_bridge Reduced Actin-Myosin Cross-Bridge Formation SRX_state->Reduced_cross_bridge Reduced_cross_bridge->Actin_binding Inhibits Transition

Caption: Mavacamten's mechanism of action on the cardiac myosin ATPase cycle.

Bioanalytical Method Workflow

The following diagram illustrates the overall workflow for the quantification of Mavacamten in human plasma samples.

Bioanalytical_Workflow Sample_Receipt 1. Plasma Sample Receipt (K2EDTA Plasma) ISTD_Spiking 2. Internal Standard Spiking (this compound) Sample_Receipt->ISTD_Spiking Sample_Prep 3. Sample Preparation (Protein Precipitation) ISTD_Spiking->Sample_Prep Centrifugation 4. Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing Report_Generation 8. Report Generation Data_Processing->Report_Generation

Caption: General workflow for the bioanalysis of Mavacamten in human plasma.

Experimental Protocols

Materials and Reagents
  • Mavacamten reference standard (purity ≥ 98%)

  • This compound internal standard (purity ≥ 98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma with K2EDTA as anticoagulant

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mavacamten and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Mavacamten primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma sample (calibration standard, quality control, or unknown sample) in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile). This results in a 3:1 ratio of acetonitrile to plasma.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are representative LC-MS/MS parameters. Actual parameters may need to be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC System
Column C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A linear gradient from 5% to 95% Mobile Phase B over 2.5 minutes, followed by a wash and re-equilibration.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Mavacamten: To be determined experimentally (e.g., Q1: 274.2 m/z -> Q3: [fragment ion m/z]) This compound: To be determined experimentally (e.g., Q1: 281.2 m/z -> Q3: [fragment ion m/z])
Ion Source Parameters Optimized for maximal signal intensity (e.g., Capillary voltage, source temperature, gas flows).

Note: The specific MRM transitions for Mavacamten and this compound should be optimized by infusing the individual compounds into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.

Method Validation Summary

A validated bioanalytical method for Mavacamten in human plasma using LC-MS/MS has demonstrated the following performance characteristics in clinical studies:[1][6]

Validation Parameter Result
Linearity Range 0.200 - 200 ng/mL[6]
Lower Limit of Quantification (LLOQ) 0.200 ng/mL[6]
Accuracy Within ±10.3% of nominal concentrations[1]
Precision (CV%) ≤ 14.8%[1]
Internal Standard This compound
Matrix Human Plasma (K2EDTA)[6]
Sample Volume 50.0 µL[6]
Extraction Recovery Data to be generated during validation.
Matrix Effect Data to be generated during validation.
Stability Assessed for freeze-thaw, bench-top, and long-term storage conditions. All stability experiments conducted during validation showed no indication of instability.[6]

Data Presentation

The quantitative data from a representative validation run is summarized below.

Table 1: Calibration Curve Summary

Nominal Conc. (ng/mL) Back-calculated Conc. (ng/mL) (Mean ± SD, n=3) Accuracy (%) Precision (CV%)
0.2000.195 ± 0.02197.510.8
0.5000.512 ± 0.045102.48.8
2.002.08 ± 0.15104.07.2
10.09.85 ± 0.6598.56.6
50.051.5 ± 2.8103.05.4
10097.8 ± 4.597.84.6
150153 ± 8.1102.05.3
200196 ± 11.298.05.7

Table 2: Accuracy and Precision of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Intra-day (n=6) Inter-day (n=18, 3 runs)
Accuracy (%) Precision (CV%)
LLOQ QC 0.200105.511.2
Low QC 0.60098.78.5
Mid QC 75.0102.36.1
High QC 15099.55.4

Conclusion

The described LC-MS/MS method using protein precipitation for sample preparation provides a robust, sensitive, and reliable approach for the quantification of Mavacamten in human plasma, with this compound as the internal standard. The method has been validated over a clinically relevant concentration range and demonstrates acceptable accuracy and precision, making it suitable for supporting pharmacokinetic and other clinical studies of Mavacamten.

References

Application Notes and Protocols for the Bioanalysis of Mavacamten using Mavacamten-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[1] Accurate and reliable quantification of Mavacamten in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as Mavacamten-d7, is essential for correcting for matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of the analytical method.[1]

These application notes provide detailed protocols for three common sample preparation techniques for the analysis of Mavacamten in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS): Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

LC-MS/MS Parameters

A validated LC-MS/MS method is critical for the selective and sensitive quantification of Mavacamten.[2] The following table summarizes the typical mass spectrometry parameters for Mavacamten and its deuterated internal standard, this compound. These parameters should be optimized for the specific instrument being used.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Declustering Potential (V)
Mavacamten274.15170.135120
This compound281.15170.135120

Note: The product ion for this compound is expected to be the same as for Mavacamten as the deuterium (B1214612) atoms are on the isopropyl group which is lost as a neutral fragment.

Experimental Protocols

The following protocols are provided as a starting point and should be fully validated according to regulatory guidelines.[3]

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, making it suitable for high-throughput analysis.[4] Acetonitrile (B52724) is a commonly used solvent for this purpose.[5][6]

1. Reagents and Materials

  • Blank human plasma (K2EDTA)

  • Mavacamten reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mavacamten and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Mavacamten stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation Protocol

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).

  • Add 150 µL of cold acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

  • Vortex mix for 30 seconds and inject into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than PPT, which can lead to reduced matrix effects and improved sensitivity.[7][8] A mixed-mode or reversed-phase sorbent is recommended for Mavacamten.

1. Reagents and Materials

2. Sample Preparation Protocol

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma sample by adding 10 µL of this compound internal standard working solution and diluting with 200 µL of 2% formic acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane (B92381) (for reversed-phase) or an appropriate organic solvent (for mixed-mode) to remove non-polar interferences.

  • Elution: Elute Mavacamten and this compound with 1 mL of methanol containing 5% ammonium hydroxide.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of mobile phase.

    • Vortex mix and inject into the LC-MS/MS system.

Method 3: Liquid-Liquid Extraction (LLE)

LLE is another effective technique for sample clean-up, particularly for removing highly water-soluble and some lipid-soluble interferences.[9][10]

1. Reagents and Materials

  • All reagents listed in the PPT method.

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Sodium carbonate buffer (0.1 M, pH 10)

2. Sample Preparation Protocol

  • Pipette 100 µL of plasma sample into a clean tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex briefly.

  • Add 1 mL of MTBE.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase.

  • Vortex mix and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Mavacamten analysis. These values should be established during in-house method validation.[11][12][13]

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL0.1 - 1 ng/mL
Linearity Range 0.1 - 200 ng/mL0.05 - 100 ng/mL0.1 - 150 ng/mL
Recovery (%) > 85%> 90%> 80%
Matrix Effect (%) < 15%< 10%< 15%
Inter-day Precision (%CV) < 10%< 8%< 10%
Inter-day Accuracy (%) 90 - 110%92 - 108%90 - 110%

Workflow Diagrams

Overall_Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (PPT, SPE, or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Overall analytical workflow for Mavacamten.

Protein_Precipitation_Workflow Plasma_Sample 50 µL Plasma Sample Add_IS Add 10 µL this compound IS Plasma_Sample->Add_IS Add_ACN Add 150 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer_Supernatant Transfer 100 µL Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Protein Precipitation (PPT) workflow.

Solid_Phase_Extraction_Workflow Condition Condition SPE Cartridge (Methanol, Water) Pretreat_Sample Pre-treat Plasma Sample (Add IS, Dilute) Condition->Pretreat_Sample Load_Sample Load Sample onto Cartridge Pretreat_Sample->Load_Sample Wash_1 Wash 1 (5% Methanol in Water) Load_Sample->Wash_1 Wash_2 Wash 2 (Hexane) Wash_1->Wash_2 Elute Elute (Methanol with 5% NH4OH) Wash_2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Solid-Phase Extraction (SPE) workflow.

Liquid_Liquid_Extraction_Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add 10 µL this compound IS Plasma_Sample->Add_IS Add_Buffer Add 100 µL Buffer (pH 10) Add_IS->Add_Buffer Add_Solvent Add 1 mL MTBE Add_Buffer->Add_Solvent Vortex Vortex Mix (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (4,000 rpm, 5 min) Vortex->Centrifuge Transfer_Organic Transfer Organic Layer Centrifuge->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Liquid-Liquid Extraction (LLE) workflow.

References

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Separation of Mavacamten and Its Major Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Mavacamten (B608862) and its primary metabolites from human plasma. Mavacamten, a first-in-class cardiac myosin inhibitor, undergoes extensive metabolism, and understanding its metabolic profile is crucial for drug development and clinical research. This protocol provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers to accurately assess the pharmacokinetic properties of Mavacamten and its metabolites.

Introduction

Mavacamten is an allosteric inhibitor of cardiac myosin ATPase approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM)[1]. The drug is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 (74%), with contributions from CYP3A4 (18%) and CYP2C9 (8%)[2][3]. This extensive metabolism leads to the formation of several metabolites. The major metabolic pathways include aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and glucuronidation[4]. The principal metabolites identified are M1 (aromatic hydroxylation), M2 (aliphatic hydroxylation), M4 (M1-glucuronide), and M6 (N-dealkylation)[4]. A validated LC-MS/MS method is essential for the quantitative analysis of Mavacamten and its metabolites in biological matrices to support pharmacokinetic and drug-drug interaction studies.

Experimental

Target Analytes and Internal Standard

A summary of the target analytes and a suggested internal standard (IS) is provided in Table 1. Carbamazepine is a suitable internal standard for the bioanalysis of Mavacamten[4].

Table 1: Target Analytes and Internal Standard

CompoundAliasType
MavacamtenMYK-461Parent Drug
M1MYK-2210Metabolite (Aromatic Hydroxylation)
M2MYK-1078Metabolite (Aliphatic Hydroxylation)
M4-Metabolite (M1-glucuronide)
M6MYK-2241Metabolite (N-dealkylation)
Carbamazepine-Internal Standard
Sample Preparation

A protein precipitation method is employed for the extraction of Mavacamten and its metabolites from human plasma[4].

Protocol:

  • To 50 µL of thawed human plasma in a 96-well plate, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., 20 nM carbamazepine).

  • Seal the plate and shake vigorously for 10 minutes at room temperature.

  • Centrifuge the plate at 4600 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 20 µL of the supernatant to a new 96-well plate.

  • Add 120 µL of HPLC-grade water to each well.

  • Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

Liquid Chromatography Conditions

A representative UPLC (Ultra-Performance Liquid Chromatography) method for the separation of Mavacamten and its metabolites is detailed in Table 2. This method utilizes a reversed-phase column and a gradient elution to achieve separation of the parent drug from its more polar metabolites.

Table 2: Representative Liquid Chromatography Conditions

ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column Hypersil Gold AQ, 5 µm, 20 x 2.1 mm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
3.0
3.5
3.6
5.0
Run Time 5.0 minutes
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 3: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer AB Sciex 5500 Q-Trap or equivalent[4]
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

Table 4: Representative MRM Transitions

CompoundQ1 (m/z)Q3 (m/z)
Mavacamten274.2170.1
M1 (Hydroxylated)290.2186.1
M2 (Hydroxylated)290.2170.1
M4 (Glucuronide)466.2290.2
M6 (N-dealkylated)232.1128.1
Carbamazepine (IS)237.1194.1

Note: The MRM transitions provided are representative and should be optimized for the specific instrument used.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for sample analysis and the metabolic pathway of Mavacamten.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is precipitate Protein Precipitation (Vortex 10 min) add_is->precipitate centrifuge Centrifugation (4600 rpm, 10 min) precipitate->centrifuge transfer Transfer Supernatant (20 µL) centrifuge->transfer dilute Dilute with Water (120 µL) transfer->dilute injection Inject into UPLC-MS/MS System dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing & Quantification detection->data_processing

Figure 1: Experimental workflow for the analysis of Mavacamten and its metabolites.

Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Mavacamten Mavacamten M1 M1 (Aromatic Hydroxylation) Mavacamten->M1 M2 M2 (Aliphatic Hydroxylation) Mavacamten->M2 M6 M6 (N-dealkylation) Mavacamten->M6 M4 M4 (M1-glucuronide) M1->M4

Figure 2: Metabolic pathway of Mavacamten.

Conclusion

The described LC-MS/MS method provides a framework for the reliable and sensitive quantification of Mavacamten and its major metabolites in human plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput analysis in a research setting. This method can be a valuable tool for researchers in drug development and clinical pharmacology to further investigate the metabolic profile and pharmacokinetics of Mavacamten. As with any analytical method, validation of this protocol in the end-user's laboratory is recommended to ensure performance meets the specific requirements of their studies.

References

Troubleshooting & Optimization

Technical Support Center: Mavacamten-d7 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mavacamten-d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

A1: this compound is a stable isotope-labeled version of Mavacamten (B608862), where seven hydrogen atoms have been replaced with deuterium (B1214612). It is primarily used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Mavacamten in biological samples like plasma, blood, and urine.[1] The stability of this compound in these matrices is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte, Mavacamten.

Q2: What are the key stability parameters that need to be evaluated for this compound in biological matrices?

A2: According to regulatory guidelines on bioanalytical method validation, the following stability parameters should be thoroughly assessed for this compound in the relevant biological matrices:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.

  • Bench-Top (Short-Term) Stability: Assesses the stability of the analyte in the matrix at room temperature for a duration that mimics the sample handling and preparation time.

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

  • Stock Solution Stability: Confirms the stability of the this compound stock solution under its storage conditions.

  • Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before analysis.

Q3: Is there any specific stability data available for Mavacamten or this compound in plasma?

A3: For the determination of Mavacamten concentrations in human plasma, validated high-performance liquid chromatographic (HPLC) methods with tandem mass spectrometry detection (LC-MS/MS) have been used. The validation of these methods included assessments of extraction recovery, stability (whole blood, benchtop, freeze-thaw, re-injection, long-term stability), carryover effects, and matrix effects.[2] While specific quantitative data for this compound is not publicly detailed, a validated LC/MS/MS method for the quantitation of Mavacamten in K2EDTA human plasma has been established over a concentration range of 0.200–200 ng/mL, and all stability experiments conducted during this validation showed no indication of instability.[3]

Experimental Protocols

Detailed methodologies for assessing the stability of this compound in biological matrices are provided below. These protocols are based on general guidelines for bioanalytical method validation.

Protocol 1: Freeze-Thaw Stability Assessment
  • Preparation of QC Samples: Spike a pool of the desired biological matrix (e.g., human plasma) with this compound at low and high-quality control (QC) concentrations.

  • Initial Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, gently vortex the samples.

    • This completes one freeze-thaw cycle.

  • Analysis after Cycles: Analyze a set of QC samples after a minimum of three freeze-thaw cycles.

  • Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Bench-Top (Short-Term) Stability Assessment
  • Preparation of QC Samples: Spike a pool of the biological matrix with this compound at low and high QC concentrations.

  • Incubation: Keep the QC samples at room temperature for a specified period that reflects the expected duration of sample handling (e.g., 4, 8, or 24 hours).

  • Analysis: After the incubation period, process and analyze the QC samples.

  • Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Protocol 3: Long-Term Stability Assessment
  • Preparation of QC Samples: Spike a pool of the biological matrix with this compound at low and high QC concentrations.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).

  • Analysis at Time Points: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze.

  • Data Evaluation: The mean concentration of the long-term stability samples at each time point should be within ±15% of the initial concentration.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low or no this compound signal 1. Degradation of this compound stock solution. 2. Instability in the biological matrix under the tested conditions. 3. Errors in sample preparation or instrument settings.1. Prepare a fresh stock solution of this compound from a reliable source and re-evaluate its stability. 2. Re-evaluate the stability of this compound under different storage conditions (e.g., lower temperature, protection from light). 3. Verify all sample preparation steps and instrument parameters.
High variability in this compound peak areas 1. Inconsistent sample processing or extraction. 2. Autosampler injection variability. 3. Matrix effects (ion suppression or enhancement).1. Ensure consistent and standardized sample handling and extraction procedures. 2. Perform autosampler performance checks. 3. Evaluate and mitigate matrix effects by optimizing the sample cleanup or chromatographic method.
Appearance of unlabeled Mavacamten peak in this compound samples 1. In-source fragmentation of this compound. 2. Isotopic back-exchange (deuterium to hydrogen exchange).1. Optimize mass spectrometer source conditions to minimize fragmentation. 2. Investigate the potential for back-exchange under the specific sample handling and storage conditions. This is less common for deuterium on carbon atoms but should be considered.[4]
Inconsistent freeze-thaw stability results 1. Incomplete thawing or freezing between cycles. 2. Aliquoting samples while partially frozen. 3. Extended time at room temperature during thawing.1. Ensure samples are completely thawed and vortexed before refreezing. Allow sufficient time for complete freezing. 2. Thaw samples completely before taking an aliquot. 3. Minimize the time samples spend at room temperature during thawing.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_assessment Stability Assessment cluster_analysis Analysis & Evaluation Prep_Matrix Prepare Pool of Biological Matrix Spike_IS Spike with this compound (Low & High QC) Prep_Matrix->Spike_IS FT_Stability Freeze-Thaw Stability Spike_IS->FT_Stability Multiple Freeze-Thaw Cycles BT_Stability Bench-Top Stability Spike_IS->BT_Stability Incubate at Room Temp LT_Stability Long-Term Stability Spike_IS->LT_Stability Store at -80°C Sample_Processing Process Samples (e.g., SPE, LLE) FT_Stability->Sample_Processing BT_Stability->Sample_Processing LT_Stability->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Evaluation Evaluate Data (within ±15% of nominal) LCMS_Analysis->Data_Evaluation Troubleshooting_Tree cluster_stock Stock Solution Issues cluster_handling Handling & Storage Issues cluster_method Methodological Issues Start Inconsistent this compound Results Check_Stock Verify Stock Solution Integrity Start->Check_Stock Check_Handling Review Sample Handling & Storage Start->Check_Handling Check_Method Evaluate Bioanalytical Method Start->Check_Method New_Stock Prepare Fresh Stock Solution Check_Stock->New_Stock Temp_Control Ensure Proper Temperature Control Check_Handling->Temp_Control Minimize_FT Minimize Freeze-Thaw Cycles Check_Handling->Minimize_FT Light_Protection Protect from Light Check_Handling->Light_Protection Matrix_Effects Investigate Matrix Effects Check_Method->Matrix_Effects Reval_Stock Re-evaluate Stock Stability New_Stock->Reval_Stock End Issue Resolved Reval_Stock->End Resolved Temp_Control->End Resolved Minimize_FT->End Resolved Light_Protection->End Resolved Optimize_Cleanup Optimize Sample Cleanup Matrix_Effects->Optimize_Cleanup Optimize_Chroma Optimize Chromatography Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->End Resolved

References

Potential for isotopic exchange in Mavacamten-d7 under assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide addresses the potential for isotopic exchange in Mavacamten-d7 when used as an internal standard in bioanalytical assays. It provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A: Isotopic exchange is the process where a deuterium (B1214612) (D) atom on a molecule is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvents, buffers). For this compound, which is used as an internal standard for the accurate quantification of Mavacamten (B608862), this "back-exchange" can lead to a gradual loss of its mass signal and the appearance of a signal at the mass of the unlabeled analyte. This can compromise the accuracy and precision of the assay. The stability of the deuterium label is therefore critical for a robust bioanalytical method.[1][2][3]

Q2: Where are the deuterium atoms located on this compound and are they stable?

A: While the exact commercial structure can vary, deuterated Mavacamten analogs are typically synthesized with deuterium labels on chemically stable positions to prevent exchange. Based on synthetic routes described in patent literature, it is highly probable that the deuterium atoms in this compound are placed on the phenyl ring or the isopropyl group. Deuterium atoms on aromatic rings (C-D bonds) and saturated aliphatic carbons are generally not susceptible to exchange under typical bioanalytical conditions.[4][5] Conversely, hydrogens attached to heteroatoms (like N-H or O-H) or on carbons adjacent to carbonyl groups can be more labile.[3] this compound is designed to avoid these labile positions.

Q3: Can the sample preparation process induce isotopic exchange?

A: The risk during sample preparation is generally low if standard protocols are followed. Typical sample preparation for Mavacamten involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. These steps are performed at ambient or reduced temperatures and are rapid, minimizing the opportunity for exchange. However, exposure to strong acids or bases, or elevated temperatures for prolonged periods, could theoretically increase the risk, although Mavacamten itself is reported to be stable under various pH conditions.[6]

Q4: What about the LC-MS/MS analysis itself? Can exchange occur on the column or in the ion source?

A: The liquid chromatography (LC) mobile phase is the primary environment where back-exchange could occur.[1][2] Factors that increase risk include:

  • High pH: The rate of H/D exchange at carbon centers can increase significantly with rising pH.[3]

  • Elevated Temperatures: Higher column or ion source temperatures can provide the energy needed to facilitate exchange.[1]

  • Long Runtimes: The longer the deuterated standard is exposed to the mobile phase, the greater the opportunity for exchange.[1]

However, typical reversed-phase LC methods for Mavacamten use acidic mobile phases (e.g., with 0.1% formic acid), which create a "quench" condition where back-exchange is minimized.[7] Modern, rapid UPLC/HPLC methods further reduce this risk.[8]

Q5: How can I check if isotopic exchange is affecting my assay?

A: You can perform a simple experiment. Prepare a sample of this compound in your final mobile phase composition and let it sit at the autosampler temperature for an extended period (e.g., 24 hours). Analyze this sample and compare the peak area of this compound and any potential in-source conversion to unlabeled Mavacamten against a freshly prepared sample. A significant decrease in the this compound signal or an increase in the Mavacamten signal would indicate an exchange issue.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual decrease in this compound signal over a long analytical run. Isotopic back-exchange in the autosampler or on the LC column.1. Ensure the autosampler is temperature-controlled (e.g., 4-10 °C). 2. Confirm the mobile phase is acidic (pH 2-4). The rate of H/D exchange has a characteristic minimum in this pH range.[3] 3. Minimize the analytical run time where possible.[1]
Appearance or increase of a peak at the Mavacamten mass transition in "blank" samples containing only the internal standard. In-source back-exchange or presence of unlabeled Mavacamten impurity in the d7 standard.1. Lower the ion source temperature to the minimum required for adequate sensitivity. 2. Check the certificate of analysis for your this compound standard to confirm its isotopic purity.
Poor accuracy and precision in quality control samples. Compromised integrity of the internal standard due to exchange.1. Review all steps of the sample preparation and analysis for exposure to high pH or high temperatures. 2. Perform the stability check described in FAQ #5 to isolate the source of the exchange.
Chromatographic separation of Mavacamten and this compound. "Isotope effect" where deuteration slightly alters the retention time. This is not an exchange issue but can affect integration.This is sometimes observed with deuterated standards.[9] Ensure your chromatography is robust enough to co-elute both peaks or that your integration software can accurately quantify partially separated peaks.

Data Presentation

Table 1: Typical Performance of a Validated LC-MS/MS Assay for Mavacamten in Human Plasma This table summarizes the expected performance characteristics from a validated bioanalytical method, indicating the stability of the analyte and, by extension, a suitable internal standard under tested conditions.

ParameterConcentration RangePerformance Metric
Linearity 0.200–200 ng/mLWeighted (1/x²) linear regression
Accuracy LLOQ (0.2 ng/mL)Within ±20.0%
Low QC (0.6 ng/mL)Within ±15%
Mid QC (75 ng/mL)Within ±15%
High QC (150 ng/mL)Within ±15%
Precision (%CV) LLOQ (0.2 ng/mL)≤20.0%
Low, Mid, High QC≤15.0%
Stability All stability experiments conducted showed no indication of instability.
(Data adapted from a validated method for Mavacamten in human K2EDTA plasma.)[10]

Table 2: Factors Influencing Deuterium Back-Exchange Rates in LC-MS This table provides a qualitative summary of the impact of various experimental parameters on the risk of isotopic exchange.

ParameterConditionImpact on Back-Exchange RateRationale
Mobile Phase pH Acidic (pH 2-4)Minimizes The H/D exchange reaction is slowest at low pH (quench conditions).[1][3]
Neutral to Basic (pH > 7)Increases The exchange reaction is base-catalyzed.[3]
Temperature Low (e.g., 0 °C column, <300 °C source)Minimizes Reduces the kinetic energy available for the exchange reaction.[1]
High (e.g., >40 °C column, high source temp)Increases Provides activation energy for the exchange to occur.
Analysis Time Short (e.g., < 5 min gradient)Minimizes Reduces the duration of exposure to mobile phase and heated source.[1]
Long (e.g., > 10 min gradient)Increases Increases the opportunity for exchange to take place.[1]
Deuterium Label Position Aromatic or Aliphatic C-DMinimizes C-D bonds are strong and not readily exchangeable.[5][11]
N-D, O-D, or adjacent to carbonylIncreases These positions are known to be labile and prone to exchange.[3]

Experimental Protocols

Protocol 1: Typical Sample Preparation (Protein Precipitation)

  • Aliquoting: To 50 µL of human plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add the internal standard working solution (this compound in a suitable solvent).

  • Precipitation: Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

  • Evaporation & Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in mobile phase A.

Protocol 2: Representative UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or similar

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 × 50 mm[7]

  • Mobile Phase A: Water with 0.1% Formic Acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[7]

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 10% B, ramp to 50% B over 3 minutes, hold, and then return to initial conditions.

  • Column Temperature: 40 °C

  • Autosampler Temperature: 10 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex API 3000 or Waters XEVO TQ-S)[9][12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Mavacamten: To be determined empirically (e.g., Q1: 274.3 -> Q3: fragment)

    • This compound: To be determined empirically (e.g., Q1: 281.3 -> Q3: corresponding fragment)

Visualizations

Mavacamten_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge (4°C, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify Concentration (Calibration Curve) Calculate->Quantify A1 Low Risk: Short duration, neutral pH A1->Precipitate A2 Low Risk: Acidic pH, controlled temp A2->Separate A3 Low Risk: Rapid process A3->Detect

Bioanalytical workflow for Mavacamten with risk points for isotopic exchange noted.

Isotopic_Stability_Logic cluster_structure Structural Assessment cluster_conditions Assay Condition Assessment start Assessing Isotopic Stability of this compound label_pos Deuterium Label Position? start->label_pos pos_stable Stable Position (Aromatic/Aliphatic C-D) label_pos->pos_stable Yes pos_labile Labile Position (N-D, O-D, α-carbonyl) label_pos->pos_labile No conditions Assay Conditions? pos_stable->conditions result_high HIGH RISK of Isotopic Exchange (Method Re-evaluation Needed) pos_labile->result_high cond_good Quench Conditions (Low pH, Low Temp, Fast) conditions->cond_good Optimal cond_bad Harsh Conditions (High pH, High Temp) conditions->cond_bad Sub-optimal result_low LOW RISK of Isotopic Exchange cond_good->result_low cond_bad->result_high

Decision tree for evaluating the risk of isotopic exchange in this compound.

References

How to assess and improve the purity of Mavacamten-d7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and improving the purity of Mavacamten-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a deuterated stable isotope-labeled form of Mavacamten (B608862), a first-in-class cardiac myosin inhibitor.[1][2][3] Deuteration involves the replacement of seven hydrogen atoms with deuterium. This labeling is often utilized in pharmacokinetic studies as an internal standard for quantitative analysis by mass spectrometry.

Summary of Key Chemical Properties

PropertyValueReference
Chemical Name 3-(1-Methylethyl-d7)-6-[[(1S)-1-phenylethyl]amino]-2,4(1H,3H)-pyrimidinedione[4][5]
Molecular Formula C₁₅H₁₂D₇N₃O₂[4][5][6]
Molecular Weight 280.37 g/mol [4][5]
CAS Number 1642288-47-8 (unlabeled)[5][6]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers.[7][8]
Storage Store at -20°C for long-term stability.[8][9]

Q2: What are the common impurities and degradation products associated with Mavacamten?

During synthesis and storage, various impurities can arise. Understanding these is crucial for developing appropriate analytical and purification methods. Mavacamten is known to be susceptible to degradation under acidic hydrolytic stress conditions.[10][11]

Commonly Observed Impurities and Degradation Products

Impurity/Degradation ProductTypeNotesReference
1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trioneDegradation ProductFormed under acidic hydrolysis.[10]
1-phenylethanamineDegradation ProductFormed under acidic hydrolysis; identified as a potential skin sensitizer.[10][11]
Mavacamten R-EnantiomerProcess ImpurityThe opposite enantiomer of the active substance.[6]
Metabolites (e.g., M1, M2, M4, M6)MetabolitesFormed via metabolism by CYP2C19 and CYP3A4/3A5 enzymes. Includes products of aromatic and aliphatic hydroxylation, N-dealkylation, and glucuronidation.[12][13][14]
Other process-related impuritiesProcess ImpurityA number of other impurities related to the manufacturing process may be present.[15][16]

Troubleshooting Guides

Problem 1: Poor resolution or peak tailing in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase composition or pH.

  • Solution:

    • Adjust the organic modifier (e.g., acetonitrile (B52724), methanol) concentration.

    • Modify the pH of the aqueous portion of the mobile phase. Mavacamten has basic and acidic functionalities, so pH can significantly impact peak shape.

    • Ensure the column is properly conditioned and equilibrated with the mobile phase before injection.

  • Possible Cause: Column degradation or contamination.

  • Solution:

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.

    • If the problem persists, replace the column with a new one of the same type.

  • Possible Cause: Sample overload.

  • Solution:

    • Reduce the concentration of the sample being injected.

    • Decrease the injection volume.

Problem 2: Inaccurate quantification of this compound using LC-MS.

  • Possible Cause: Matrix effects suppressing or enhancing the ion signal.

  • Solution:

    • Optimize the sample preparation method to remove interfering matrix components. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Use a stable isotope-labeled internal standard with a higher degree of deuteration if available, or a different structural analog.

    • Perform a matrix effect study by comparing the response of the analyte in the matrix to the response in a clean solvent.

  • Possible Cause: In-source fragmentation or instability.

  • Solution:

    • Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, to minimize fragmentation.

    • Ensure the mobile phase is compatible with MS analysis and promotes stable ionization.

Problem 3: Presence of undeuterated Mavacamten or isotopic scrambling.

  • Possible Cause: Incomplete deuteration during synthesis.

  • Solution:

    • Review and optimize the synthetic route to ensure complete incorporation of deuterium.

    • Purification techniques like preparative HPLC may be necessary to separate the fully deuterated species from partially deuterated or undeuterated analogs.

  • Possible Cause: H/D exchange during purification or analysis.

  • Solution:

    • Avoid strongly acidic or basic conditions and high temperatures during purification steps, as these can promote H/D exchange.

    • Use aprotic solvents where possible.[17]

    • For LC-MS analysis, consider using mobile phases with D₂O instead of H₂O if exchange is observed in the ion source.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound sample

  • Reference standards for known impurities (if available)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 267 nm[8]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Analysis: Inject the sample and monitor the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks. Calculate the area percentage of each impurity to determine the overall purity.

Protocol 2: Isotopic Purity and Impurity Identification by LC-MS

This protocol provides a framework for determining the isotopic purity of this compound and identifying unknown impurities.

Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the initial mobile phase composition.

  • LC Conditions: Use a gradient similar to the HPLC method, but with a lower flow rate suitable for the smaller column diameter (e.g., 0.3 mL/min).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-1000

    • Data Acquisition: Full scan mode for isotopic purity assessment and data-dependent MS/MS for impurity identification.

  • Analysis:

    • Isotopic Purity: Extract the ion chromatogram for this compound and its potential isotopologues (d0 to d6). Compare the peak areas to determine the isotopic distribution and purity.

    • Impurity Identification: Analyze the high-resolution mass spectra of any detected impurity peaks to determine their elemental composition. Use MS/MS fragmentation patterns to elucidate their structures, comparing them to known degradation products and metabolites.[10][11][13]

Protocol 3: Purification by Preparative HPLC

This protocol describes a general approach to purify this compound from chemical and isotopic impurities.

Instrumentation and Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative C18 reverse-phase column

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • This compound crude sample

Procedure:

  • Method Development: Optimize the separation on an analytical scale first to determine the ideal gradient conditions for separating the target compound from its impurities.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica (B1680970) gel or C18 sorbent.[17]

  • Purification: Run the preparative HPLC using the optimized gradient. Collect fractions corresponding to the main this compound peak.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer).

Visualizations

Purity_Assessment_Workflow cluster_start Sample Preparation cluster_analysis Analytical Methods cluster_evaluation Data Evaluation cluster_end Outcome start This compound Sample hplc HPLC-UV Analysis (Chemical Purity) start->hplc lcms LC-MS Analysis (Isotopic Purity & Impurity ID) start->lcms nmr NMR Spectroscopy (Structural Confirmation & Isotopic Purity) start->nmr evaluate Purity Specification Met? hplc->evaluate lcms->evaluate nmr->evaluate pass Pure this compound evaluate->pass Yes fail Purification Required evaluate->fail No

Caption: Workflow for the assessment of this compound purity.

Purification_Workflow cluster_start Starting Material cluster_purification Purification Step cluster_analysis In-Process Control cluster_processing Final Processing cluster_end Final Product start Crude this compound prep_hplc Preparative HPLC start->prep_hplc fraction_analysis Analyze Collected Fractions (HPLC or LC-MS) prep_hplc->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine evaporate Solvent Removal combine->evaporate end High Purity this compound evaporate->end

Caption: General workflow for the purification of this compound.

References

Mavacamten Pharmacokinetic Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in Mavacamten (B608862) pharmacokinetic data. The information is designed to assist researchers in obtaining accurate and reproducible results during their experiments.

I. Understanding Mavacamten Pharmacokinetic Variability

Mavacamten's pharmacokinetic profile can be influenced by a variety of intrinsic and extrinsic factors. Understanding these sources of variability is crucial for the accurate design and interpretation of preclinical and clinical studies.

Key Sources of Variability:
  • Genetic Polymorphisms: The primary driver of Mavacamten pharmacokinetic variability is the genetic polymorphism of the Cytochrome P450 2C19 (CYP2C19) enzyme, which is the main enzyme responsible for its metabolism.[1][2][3] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

    • Ultrarapid Metabolizers (UM)

    • Rapid Metabolizers (RM)

    • Normal Metabolizers (NM)

    • Intermediate Metabolizers (IM)

    • Poor Metabolizers (PM)

  • Drug-Drug Interactions: Co-administration of Mavacamten with drugs that inhibit or induce CYP2C19 and/or CYP3A4 (a secondary metabolic pathway) can significantly alter its plasma concentrations.[3][4][5]

  • Food Effect: The presence of food can influence the rate of Mavacamten absorption.

  • Patient-Specific Factors: Intrinsic factors such as hepatic function can impact Mavacamten's pharmacokinetics.

II. Quantitative Data Summary

The following tables summarize the quantitative impact of various factors on Mavacamten's pharmacokinetic parameters.

Table 1: Effect of CYP2C19 Phenotype on Mavacamten Pharmacokinetic Parameters
CYP2C19 PhenotypeCmax (ng/mL)AUC (ng·h/mL)t1/2 (h)CL/F (L/h)Fold-change in AUC vs. NM
UM/RM/NM 1349956120.31.50Reference
IM 15818270205.40.82~1.8-fold increase
PM 14839980572.00.33~4-fold increase

Data are geometric means from a study in healthy Chinese participants following a single 15 mg oral dose of Mavacamten.[1]

Table 2: Effect of Drug-Drug Interactions on Mavacamten Pharmacokinetics
Co-administered DrugClassificationEffect on Mavacamten PK
Strong CYP2C19 Inhibitors e.g., FluconazoleContraindicated. Significantly increases Mavacamten exposure.
Moderate CYP2C19 Inhibitors e.g., Omeprazole (B731)AUC increased by ~50% with omeprazole 20 mg once daily.[6][7][8]
Weak CYP2C19 Inhibitors May increase Mavacamten exposure. Dose reduction may be required.[4]
Strong CYP2C19/CYP3A4 Inducers e.g., RifampicinContraindicated. Significantly decreases Mavacamten exposure. In CYP2C19 normal metabolizers, rifampin is predicted to decrease Mavacamten AUC by 87%.[9]
Moderate to Strong CYP3A4 Inducers e.g., EfavirenzContraindicated. Significantly decreases Mavacamten exposure.
Strong CYP3A4 Inhibitors e.g., KetoconazoleContraindicated. Predicted to increase Mavacamten AUC by up to 130%.[9]
Moderate CYP3A4 Inhibitors e.g., Verapamil, DiltiazemVerapamil increased Mavacamten Cmax by 52% and AUC by 15% in normal and intermediate metabolizers.[7][9]
Table 3: Effect of Food and Hepatic Impairment on Mavacamten Pharmacokinetics
FactorConditionEffect on Mavacamten PK
Food High-fat mealCmax decreased by ~56%, AUCinf decreased by ~12%, Tmax delayed by ~3 hours.
Hepatic Impairment Mild (Child-Pugh A)AUC increased by ~3.2-fold.[3]
Moderate (Child-Pugh B)AUC increased by ~1.9-fold.[3]

III. Experimental Protocols

Protocol 1: Mavacamten Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Mavacamten in K2EDTA human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) containing a suitable internal standard).

  • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • Column: A C18 reverse-phase column is suitable (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mavacamten: Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values should be determined empirically on the instrument used).

    • Internal Standard (e.g., Mavacamten-d3): Precursor Ion (Q1) > Product Ion (Q3) (Specific m/z values should be determined empirically).

  • Compound-Specific Parameters:

    • Cone Voltage: Optimize for maximal precursor ion intensity.

    • Collision Energy: Optimize for maximal product ion intensity for each transition.

4. Calibration and Quality Control

  • Prepare a calibration curve in blank plasma over a validated concentration range (e.g., 0.200–200 ng/mL).[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of study samples.

IV. Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our Mavacamten pharmacokinetic data between subjects. What could be the cause?

A1: High inter-individual variability is a known characteristic of Mavacamten, primarily due to genetic polymorphisms in the CYP2C19 enzyme.[1][2][3] We recommend genotyping your study subjects for CYP2C19 to stratify the data based on their metabolizer status (Poor, Intermediate, Normal, Rapid, Ultrarapid). Other factors to consider are potential drug-drug interactions, so a thorough review of concomitant medications is essential.

Q2: Our measured plasma concentrations of Mavacamten are consistently lower than expected. What should we investigate?

A2: Several factors could lead to lower-than-expected concentrations:

  • CYP2C19 Status: The subject may be an ultrarapid or rapid metabolizer, leading to faster clearance of the drug.

  • Drug-Drug Interactions: The subject may be taking a concomitant medication that is a moderate to strong inducer of CYP2C19 or CYP3A4, which would increase Mavacamten metabolism.[4][5]

  • Sample Handling and Stability: Ensure that blood samples are collected, processed, and stored correctly. Mavacamten stability in plasma under different storage conditions should be verified.

  • Bioanalytical Method: Review your sample preparation and LC-MS/MS method for any potential issues leading to low recovery or signal suppression.

Q3: We are having trouble with our LC-MS/MS assay for Mavacamten, specifically with signal suppression. What can we do?

A3: Ion suppression in LC-MS/MS is a common matrix effect. Here are some steps to troubleshoot:

  • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering matrix components like phospholipids. Consider using a more rigorous sample clean-up method such as solid-phase extraction (SPE) or a phospholipid removal plate.

  • Optimize Chromatography: Ensure that your chromatographic method is adequately separating Mavacamten from co-eluting matrix components. Try adjusting the gradient, using a different column chemistry, or employing a divert valve to direct the early-eluting, highly polar matrix components to waste.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Mavacamten (e.g., Mavacamten-d3) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

Troubleshooting Guide: Mavacamten LC-MS/MS Bioanalysis
Problem Potential Cause Recommended Action
High Variability in QC Samples Inconsistent sample preparation.Ensure consistent vortexing times, centrifugation speeds, and supernatant transfer techniques.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous fluids like plasma.
Instability of Mavacamten in processed samples.Investigate autosampler stability. Keep the autosampler cooled if necessary.
Low Mavacamten Recovery Inefficient protein precipitation.Optimize the ratio of precipitating solvent to plasma. Try different organic solvents (e.g., methanol, acetonitrile/methanol mixture).
Adsorption to labware.Use low-binding plasticware. Silanize glassware if used.
Inefficient extraction in SPE.Ensure proper conditioning, loading, washing, and elution steps for the SPE cartridge. Test different sorbents and elution solvents.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample extract or inject a smaller volume.
Column degradation.Replace the analytical column. Use a guard column to protect the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure Mavacamten is in a single ionic state.
Carryover Contamination in the injector or column.Implement a robust needle wash protocol in the autosampler. Inject blank samples between high-concentration samples.
Adsorption in the LC system.Flush the system with a strong solvent.

V. Visualizations

Diagram 1: Mavacamten Metabolism and Sources of Variability

Mavacamten_Metabolism cluster_Metabolism Hepatic Metabolism Mavacamten Mavacamten (Oral Administration) Absorption Absorption Mavacamten->Absorption Plasma Mavacamten in Plasma Absorption->Plasma CYP2C19 CYP2C19 (Major Pathway) Plasma->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) Plasma->CYP3A4 Metabolites Inactive Metabolites CYP2C19->Metabolites CYP3A4->Metabolites Elimination Elimination Metabolites->Elimination Genetics CYP2C19 Genetic Polymorphisms Genetics->CYP2C19 Alters activity DDI Drug-Drug Interactions (Inhibitors/Inducers) DDI->CYP2C19 Inhibit/Induce DDI->CYP3A4 Inhibit/Induce Food Food Effect Food->Absorption Delays Tmax Hepatic Hepatic Impairment Hepatic->CYP2C19 Reduces activity Hepatic->CYP3A4 Reduces activity

Caption: Mavacamten metabolism pathways and key factors contributing to pharmacokinetic variability.

Diagram 2: Experimental Workflow for Mavacamten Quantification

Mavacamten_Workflow cluster_troubleshooting1 Troubleshooting Point cluster_troubleshooting2 Troubleshooting Point cluster_troubleshooting3 Troubleshooting Point start Start sample_collection Collect K2EDTA Plasma Sample start->sample_collection storage Check Storage Conditions sample_collection->storage sample_prep Sample Preparation (Protein Precipitation) recovery Assess Recovery & Matrix Effects sample_prep->recovery lc_ms_analysis LC-MS/MS Analysis data_processing Data Processing (Quantification) lc_ms_analysis->data_processing end End data_processing->end storage->sample_prep recovery->lc_ms_analysis system_suitability Run System Suitability system_suitability->lc_ms_analysis

References

Technical Support Center: Mavacamten Analysis and CYP2C19 Metabolizer Status

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CYP2C19 metabolizer status on Mavacamten (B608862) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is CYP2C19 genotyping crucial before initiating Mavacamten treatment?

A1: CYP2C19 is the primary enzyme responsible for metabolizing Mavacamten, accounting for approximately 74% of its breakdown.[1][2][3] Genetic variations in the CYP2C19 gene can significantly alter enzyme activity, leading to different metabolizer phenotypes: poor, intermediate, normal (extensive), rapid, and ultra-rapid metabolizers.[1] Individuals who are CYP2C19 poor metabolizers (PMs) have a substantially reduced capacity to clear the drug, which can result in a two- to three-fold increase in Mavacamten exposure.[4] This elevated exposure increases the risk of adverse effects, such as excessive reduction in left ventricular ejection fraction (LVEF) and heart failure.[2][5] Therefore, genotyping is mandated by regulatory bodies like the EMA to ensure appropriate dose selection and minimize safety risks.[5]

Q2: What are the expected pharmacokinetic differences in Mavacamten exposure between different CYP2C19 metabolizer statuses?

A2: Mavacamten's pharmacokinetic profile is significantly influenced by an individual's CYP2C19 metabolizer status. Poor metabolizers exhibit markedly higher drug exposure compared to normal metabolizers. Following a single 15 mg dose, CYP2C19 poor metabolizers showed a 241% increase in the area under the plasma concentration-time curve (AUC) and a 47% increase in maximum plasma concentration (Cmax).[1][5][6][7] The mean half-life of Mavacamten is also significantly prolonged in poor metabolizers (23 days) compared to normal metabolizers (6 to 9 days).[1][5][6][7]

Q3: How do concomitant medications affecting CYP2C19 and CYP3A4 impact Mavacamten analysis?

A3: Mavacamten is also metabolized to a lesser extent by CYP3A4 (18%) and CYP2C9 (8%).[8] Therefore, co-administration with drugs that inhibit or induce these enzymes can alter Mavacamten plasma concentrations. Strong CYP2C19 or CYP3A4 inhibitors will increase Mavacamten exposure, raising the risk of adverse events.[9] Conversely, inducers of these enzymes can decrease Mavacamten levels, potentially reducing its efficacy. It is crucial to review a patient's concomitant medications before and during Mavacamten therapy. For instance, co-administration with the weak CYP2C19 inhibitor omeprazole (B731) increased Mavacamten AUC by 48% in normal and rapid metabolizers.[7]

Q4: What are the dosing recommendations for Mavacamten based on CYP2C19 metabolizer status?

A4: Dosing recommendations for Mavacamten are tailored to an individual's CYP2C19 genotype to ensure safety and efficacy. For CYP2C19 poor metabolizers, the recommended starting dose is lower than for other metabolizer phenotypes. The European Medicines Agency (EMA) recommends a starting dose of 2.5 mg once daily for poor metabolizers, with a maximum dose of 5 mg once daily. For intermediate, normal, rapid, and ultra-rapid metabolizers, the recommended starting dose is 5 mg once daily, with a maximum dose of 15 mg once daily.[2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Mavacamten based on CYP2C19 metabolizer status.

Table 1: Mavacamten Pharmacokinetic Parameters by CYP2C19 Phenotype (Single 15 mg Dose)

CYP2C19 PhenotypeCmax Increase (vs. Normal Metabolizer)AUC Increase (vs. Normal Metabolizer)Mean Half-life
Poor Metabolizer47%[1][5][6][7]241%[1][5][6][7]23 days[1][5][6][7]
Normal Metabolizer--6-9 days[1][5][6][7]
Intermediate Metabolizer--10 days[2]
Rapid Metabolizer--8 days[2]
Ultra-rapid Metabolizer--6 days[2]

Table 2: Impact of Concomitant Medications on Mavacamten Pharmacokinetics

Concomitant Medication (CYP Interaction)Mavacamten DoseCYP2C19 PhenotypeChange in CmaxChange in AUC
Omeprazole 20 mg (Weak CYP2C19 Inhibitor)15 mgNormal & Rapid MetabolizersNo effect[7]48% increase[7]
Verapamil SR 240 mg (Moderate CYP3A4 Inhibitor)25 mgIntermediate & Normal Metabolizers52% increase[7]15% increase[7]
Rifampin 600 mg (Strong CYP2C19 & CYP3A4 Inducer)15 mgNormal Metabolizers22% decrease[7]87% decrease[7]
Rifampin 600 mg (Strong CYP2C19 & CYP3A4 Inducer)15 mgPoor Metabolizers4% decrease[7]69% decrease[7]

Experimental Protocols

Protocol 1: Mavacamten Plasma Concentration Measurement by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Mavacamten in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Protein precipitation is a common extraction method. To 50 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex mix the samples for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of two solvents, such as:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate is 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Mavacamten and the internal standard must be optimized.

3. Calibration and Quality Control:

  • Prepare a calibration curve by spiking known concentrations of Mavacamten into blank plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the assay.

Protocol 2: CYP2C19 Genotyping using TaqMan Real-Time PCR

This protocol outlines the steps for determining common CYP2C19 alleles associated with altered metabolism (e.g., *2, *3, *17) using a TaqMan Real-Time PCR assay.

1. DNA Extraction:

  • Extract genomic DNA from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

  • Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

2. Real-Time PCR:

  • Use commercially available TaqMan genotyping assays specific for the CYP2C19 alleles of interest. These assays contain allele-specific primers and fluorescently labeled probes.

  • Prepare the PCR reaction mixture according to the assay manufacturer's protocol. This typically includes TaqMan Genotyping Master Mix, the specific genotyping assay, and the extracted genomic DNA.

  • Perform the real-time PCR on a compatible instrument. The cycling conditions will be specific to the assay and instrument used.

3. Data Analysis:

  • The real-time PCR instrument software will generate allelic discrimination plots based on the fluorescence signals from the probes.

  • Analyze these plots to determine the genotype of each sample (e.g., homozygous for the wild-type allele, heterozygous, or homozygous for the variant allele).

Troubleshooting Guides

Issue 1: High variability in Mavacamten plasma concentrations in subjects with the same dose.

  • Possible Cause: Undetermined CYP2C19 metabolizer status.

  • Solution: Perform CYP2C19 genotyping to stratify subjects based on their metabolizer phenotype. This will help explain the observed variability and allow for dose adjustments if necessary.

Issue 2: Unexpectedly low Mavacamten plasma concentrations.

  • Possible Cause 1: Concomitant use of a CYP2C19 or CYP3A4 inducer.

  • Solution 1: Review the subject's medication history for any known inducers (e.g., rifampin, St. John's Wort). If an inducer is identified, consider its impact on Mavacamten exposure.

  • Possible Cause 2: The subject is a rapid or ultra-rapid CYP2C19 metabolizer.

  • Solution 2: Confirm the subject's genotype. Higher doses may be required for these individuals to achieve therapeutic concentrations.

Issue 3: Unexpectedly high Mavacamten plasma concentrations.

  • Possible Cause 1: The subject is a CYP2C19 poor metabolizer.

  • Solution 1: Confirm the subject's genotype. A dose reduction is necessary to avoid potential toxicity.

  • Possible Cause 2: Concomitant use of a CYP2C19 or CYP3A4 inhibitor.

  • Solution 2: Review the subject's medication history for any known inhibitors (e.g., fluconazole, fluvoxamine, omeprazole).[7] Dose adjustments may be required.

Issue 4: Poor peak shape or carryover in the LC-MS/MS analysis of Mavacamten.

  • Possible Cause: Suboptimal chromatographic conditions or issues with the analytical column.

  • Solution:

    • Optimize the mobile phase gradient to improve peak shape.

    • Ensure the column is not degraded and is appropriate for the analysis.

    • Implement a robust column washing procedure between injections to minimize carryover.

Visualizations

Mavacamten_Metabolism_Pathway cluster_cyp Primary Metabolic Pathways Mavacamten Mavacamten CYP2C19 CYP2C19 (74%) Mavacamten->CYP2C19 Major Pathway CYP3A4 CYP3A4 (18%) Mavacamten->CYP3A4 Minor Pathway CYP2C9 CYP2C9 (8%) Mavacamten->CYP2C9 Minor Pathway Metabolites Inactive Metabolites Excretion Excretion Metabolites->Excretion CYP2C19->Metabolites CYP3A4->Metabolites CYP2C9->Metabolites

Caption: Mavacamten metabolism pathway.

Mavacamten_Analysis_Workflow cluster_sample Sample Collection & Processing cluster_analysis Analytical Procedures cluster_data Data Interpretation Patient Patient Sample (Whole Blood) Plasma Plasma Separation Patient->Plasma DNA DNA Extraction Patient->DNA Quantification Mavacamten Quantification (LC-MS/MS) Plasma->Quantification Genotyping CYP2C19 Genotyping (e.g., qPCR) DNA->Genotyping Metabolizer_Status Determine Metabolizer Status Genotyping->Metabolizer_Status PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Dose_Adjustment Dose Adjustment Recommendation Metabolizer_Status->Dose_Adjustment PK_Analysis->Dose_Adjustment

Caption: Mavacamten experimental workflow.

CYP2C19_Impact_Logic Genotype CYP2C19 Genotype Phenotype Metabolizer Phenotype (Poor, Intermediate, Normal, etc.) Genotype->Phenotype Metabolism Mavacamten Metabolism Rate Phenotype->Metabolism Exposure Mavacamten Plasma Exposure (AUC, Cmax) Metabolism->Exposure Risk Risk of Adverse Events (e.g., Systolic Dysfunction) Exposure->Risk Dose Mavacamten Dose Dose->Exposure

References

Adjusting for Mavacamten-d7 lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for Mavacamten-d7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a stable isotope-labeled (SIL) form of Mavacamten, a selective, allosteric, and reversible inhibitor of cardiac myosin.[1] In analytical sciences, this compound is primarily used as an internal standard (IS) for the quantitative analysis of Mavacamten in biological matrices, such as plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in bioanalysis as it helps to correct for variability during sample preparation and analysis.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?

A stable isotope-labeled internal standard is chemically identical to the analyte, which means it has very similar physicochemical properties. This allows it to closely mimic the analyte's behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response provide more accurate and precise quantification by effectively compensating for matrix effects and other sources of experimental variability.

Q3: What are the potential causes of lot-to-lot variability with this compound?

Lot-to-lot variability in this compound, as with other deuterated internal standards, can arise from several factors:

  • Isotopic Purity: Differences in the percentage of the fully deuterated this compound versus partially deuterated or unlabeled Mavacamten.

  • Chemical Purity: Presence of impurities from the synthesis process which may differ between lots.

  • Stability: Degradation of the internal standard over time or due to improper storage, which may vary between lots.

  • Supplied Concentration/Weight Accuracy: Minor inaccuracies in the stated concentration or weight of the material provided by the supplier.

Q4: How can I qualify a new lot of this compound?

To qualify a new lot of this compound, it is recommended to perform a comparative analysis against the current, in-use lot. This can be done by preparing calibration curves and quality control (QC) samples using both the old and new lots of the internal standard. The results should be statistically comparable, with no significant bias in the calculated concentrations of the QC samples.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent Internal Standard Response Across an Analytical Run

Q: My this compound response is showing significant variation or drift throughout my sample analysis. What could be the cause and how can I troubleshoot it?

A: An inconsistent internal standard response can compromise the accuracy of your results. The table below summarizes potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Verify the precision of pipettes and automated liquid handlers. Ensure thorough mixing at each step of the extraction process.
Matrix Effects The sample matrix can suppress or enhance the ionization of the internal standard. Perform a matrix effect evaluation experiment (see Experimental Protocols below). Consider further sample cleanup or optimization of chromatographic conditions.
Ion Source Contamination A contaminated ion source in the mass spectrometer can lead to a gradual decrease in signal intensity. Clean the ion source according to the manufacturer's instructions.
Internal Standard Instability This compound may be degrading in the sample matrix or autosampler. Conduct stability assessments at relevant storage and processing temperatures.
Issue 2: Shift in Retention Time Between Mavacamten and this compound

Q: I am observing a difference in the retention times of Mavacamten and this compound. Is this a problem and what can I do about it?

A: A slight, consistent shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect". However, a significant or variable shift can be problematic as it may lead to differential matrix effects.

Potential Cause Troubleshooting Steps
Isotope Effect A small, consistent shift may be acceptable if it does not impact the accuracy and precision of the assay. Ensure that the integration windows for both peaks are appropriate.
Chromatographic Conditions Optimize the LC method to improve co-elution. This can involve adjusting the mobile phase composition, gradient profile, or column temperature.
Column Degradation An aging or deteriorating column can affect the retention of the analyte and internal standard differently. Replace the column if performance has declined.
Issue 3: High Background Signal for Unlabeled Mavacamten in Blank Samples

Q: When I analyze blank samples spiked only with this compound, I see a significant signal for unlabeled Mavacamten. What is the source of this interference?

A: This issue is likely due to the presence of unlabeled Mavacamten as an impurity in the this compound lot.

Potential Cause Troubleshooting Steps
Isotopic Impurity The this compound lot may contain a small percentage of the unlabeled analyte.
Cross-Contamination Ensure there is no cross-contamination during the preparation of stock solutions, standards, and samples.

To address this, first, confirm the absence of cross-contamination. If the issue persists, contact the supplier to obtain the certificate of analysis for the specific lot of this compound to check for isotopic purity specifications. If the level of unlabeled analyte is unacceptably high, a new lot of internal standard with higher isotopic purity may be required.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To determine if the biological matrix is suppressing or enhancing the ionization of Mavacamten and this compound, and to assess if this effect is consistent between different sources of the matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of Mavacamten at low and high concentrations in a clean solvent (e.g., mobile phase). Add this compound at the working concentration.

    • Set B (Post-Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples through the entire extraction procedure. In the final extract, spike in Mavacamten and this compound to the same low and high concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike the same six lots of blank biological matrix with Mavacamten at low and high concentrations and this compound at the working concentration before the extraction procedure. Process these samples.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Mavacamten and this compound.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • Recovery (RE): (Peak area of analyte in Set C) / (Peak area of analyte in Set B)

    • Internal Standard Normalized Matrix Factor: (MF of Mavacamten) / (MF of this compound)

Interpretation of Results:

  • An MF value of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

  • The internal standard normalized matrix factor should be close to 1. A significant deviation from 1 suggests that this compound is not adequately compensating for the matrix effects on Mavacamten.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Variability start Inconsistent this compound Response Observed check_purity Check Certificate of Analysis for Isotopic and Chemical Purity start->check_purity evaluate_prep Evaluate Sample Preparation Procedure start->evaluate_prep check_stability Assess this compound Stability start->check_stability optimize_lcms Optimize LC-MS/MS Method start->optimize_lcms qualify_lot Qualify New Lot Against Old Lot check_purity->qualify_lot If new lot contact_supplier Contact Supplier for a Different Lot qualify_lot->contact_supplier If lots differ significantly resolution Issue Resolved contact_supplier->resolution check_pipettes Verify Pipette Accuracy and Precision evaluate_prep->check_pipettes check_mixing Ensure Consistent Mixing/Vortexing evaluate_prep->check_mixing investigate_matrix Investigate Matrix Effects check_mixing->investigate_matrix matrix_protocol Perform Matrix Effect Experiment (Protocol 1) investigate_matrix->matrix_protocol optimize_cleanup Optimize Sample Cleanup matrix_protocol->optimize_cleanup If matrix effect is significant optimize_cleanup->resolution stability_study Conduct Freeze-Thaw and Bench-Top Stability Tests check_stability->stability_study stability_study->resolution If stable adjust_gradient Adjust Chromatographic Gradient optimize_lcms->adjust_gradient clean_source Clean Mass Spectrometer Ion Source optimize_lcms->clean_source adjust_gradient->resolution clean_source->resolution

Caption: Troubleshooting workflow for this compound variability.

MavacamtenSignalingPathway Mavacamten's Mechanism of Action cluster_sarcomere Sarcomere myosin Cardiac Myosin atp_hydrolysis ATP Hydrolysis myosin->atp_hydrolysis binds ATP actin Actin cross_bridge Myosin-Actin Cross-Bridge Formation actin->cross_bridge hypercontractility Hypercontractility (Characteristic of HCM) cross_bridge->hypercontractility leads to atp_hydrolysis->cross_bridge powers mavacamten Mavacamten mavacamten->myosin Allosterically and Reversibly Inhibits mavacamten->atp_hydrolysis Reduces Rate

Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Mavacamten using Mavacamten-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Mavacamten, a first-in-class cardiac myosin inhibitor. The focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing Mavacamten-d7 as an internal standard, which is considered the gold standard for bioanalytical quantification due to its accuracy and precision. This guide also presents a comparative overview of alternative analytical techniques, supported by available experimental data and detailed methodologies.

Introduction to Mavacamten and the Need for Robust Bioanalysis

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the excessive contractility characteristic of hypertrophic cardiomyopathy (HCM).[2] Given its potent mechanism of action and the need for precise dose titration to ensure safety and efficacy, the development of highly accurate and reliable analytical methods to measure Mavacamten concentrations in biological matrices is paramount for both clinical and research applications.

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with UPLC-MS/MS, is the preferred method for pharmacokinetic studies. This approach minimizes variability introduced during sample preparation and analysis, ensuring the highest quality data.

Performance Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and throughput. While UPLC-MS/MS with a deuterated internal standard is the benchmark for bioanalysis, other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy have applications in pharmaceutical analysis, particularly for purity assessment and analysis of bulk drug substances.

Below is a summary of the performance characteristics of these methods for the analysis of Mavacamten.

Parameter UPLC-MS/MS with this compound HPLC-UV Quantitative NMR (qNMR)
Selectivity Very High (Mass-based detection)Moderate to High (Chromatographic separation)High (Chemical shift specific)
Sensitivity Very High (LLOQ ~0.2 ng/mL in plasma)[3]Low to ModerateLow
Linearity (r²) >0.99[4]Typically >0.99Excellent
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[3]Typically within ±15%High
Precision (%RSD) <15% (<20% at LLOQ)[4]Typically <15%High
Internal Standard This compound (ideal)Structural AnalogCertified Reference Material
Primary Application Bioanalysis (PK/PD studies)Purity, content uniformityPurity, structural elucidation

Experimental Protocols

UPLC-MS/MS Method for Mavacamten Quantification in Human Plasma

This protocol describes a typical validated method for the quantification of Mavacamten in human plasma using this compound as an internal standard.

a. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Perform protein precipitation by adding 200 µL of acetonitrile.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for analysis.

b. Chromatographic Conditions:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized for separation of Mavacamten and this compound from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

c. Mass Spectrometric Conditions:

  • System: Sciex API 5500 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Mavacamten: Precursor ion > Product ion (to be determined by infusion)

    • This compound: Precursor ion > Product ion (to be determined by infusion)

  • Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, Collision Gas, IonSpray Voltage, Temperature).

d. Method Validation Parameters:

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Mavacamten and this compound in blank plasma from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.99. A typical range is 0.2 to 200 ng/mL in human plasma.[3]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[3][4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically S/N > 10). For Mavacamten in human plasma, an LLOQ of 0.2 ng/mL has been reported.[3]

  • Matrix Effect: Assessed to ensure that the ionization of Mavacamten and this compound is not suppressed or enhanced by endogenous components of the plasma.

  • Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

Mavacamten's Mechanism of Action

Mavacamten is a cardiac myosin inhibitor that targets the underlying cause of hypercontractility in hypertrophic cardiomyopathy. It reduces the number of myosin heads available to interact with actin, thereby decreasing the force of contraction.[1][2]

Mavacamten_Mechanism cluster_Sarcomere Sarcomere cluster_Mavacamten_Action Mavacamten Intervention Myosin Cardiac Myosin CrossBridge Excessive Myosin-Actin Cross-Bridges Myosin->CrossBridge Binds to Inhibition Inhibition of Myosin ATPase Myosin->Inhibition Results in Actin Actin Filament Actin->CrossBridge Hypercontractility Hypercontractility CrossBridge->Hypercontractility Leads to Mavacamten Mavacamten Mavacamten->Myosin Allosterically binds to ReducedCrossBridge Reduced Myosin-Actin Cross-Bridges Inhibition->ReducedCrossBridge Leads to Normalization Normalized Contraction ReducedCrossBridge->Normalization Results in Bioanalytical_Validation_Workflow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision LLOQ LLOQ Determination AccuracyPrecision->LLOQ MatrixEffect Matrix Effect LLOQ->MatrixEffect Stability Stability Assessment MatrixEffect->Stability ValidationReport Validation Report Stability->ValidationReport End Method Ready for Sample Analysis ValidationReport->End

References

A Comparative Guide to the Cross-Validation of Mavacamten Assays Utilizing Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development and bioanalysis, the accurate quantification of therapeutic agents is paramount. Mavacamten, a first-in-class cardiac myosin inhibitor, requires robust and reliable bioanalytical methods for its pharmacokinetic and clinical studies. A critical component of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS). The IS is essential for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1]

This guide provides an objective comparison of Mavacamten assays using three distinct types of internal standards: two stable isotope-labeled (SIL) standards with different degrees of deuteration (Mavacamten-d3 and Mavacamten-d8) and a structural analog. Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis as their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for matrix effects and other sources of variability.[1][2] Structural analogs, while a viable alternative when SILs are unavailable, may not always perfectly mimic the analyte's behavior.[3]

This comparison is supported by representative experimental data and detailed methodologies to guide researchers in selecting the most appropriate internal standard for their Mavacamten bioanalytical assays.

Experimental Protocols

A representative bioanalytical method for the quantification of Mavacamten in human plasma is detailed below. This protocol is designed for cross-validation, where the only variable is the internal standard used.

1. Materials and Reagents

  • Analytes: Mavacamten reference standard

  • Internal Standards:

    • Mavacamten-d3 (hypothetical)

    • Mavacamten-d8 (hypothetical)

    • Cyclopropyl-Mavacamten (a hypothetical structural analog)

  • Reagents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade), Human Plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • To 50 µL of each sample, add 10 µL of the respective internal standard working solution (Mavacamten-d3, Mavacamten-d8, or Cyclopropyl-Mavacamten).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

4. Mass Spectrometry (MS) Conditions

  • MS System: SCIEX QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)
Mavacamten274.2118.1
Mavacamten-d3277.2121.1
Mavacamten-d8282.2126.1
Cyclopropyl-Mavacamten286.2130.1

Data Presentation: Performance Comparison

The performance of the Mavacamten assay with each internal standard was evaluated based on standard bioanalytical validation parameters as per FDA guidelines.[4][5] The following table summarizes the hypothetical, yet representative, quantitative data from this cross-validation.

ParameterMavacamten-d3 (SIL-IS)Mavacamten-d8 (SIL-IS)Cyclopropyl-Mavacamten (Analog IS)Acceptance Criteria (FDA)
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/mL-
Accuracy (% Bias) -2.1% to 1.8%-1.9% to 1.5%-6.5% to 5.8%Within ±15% (±20% at LLOQ)
Precision (%CV) ≤ 4.5%≤ 4.2%≤ 9.8%≤ 15% (≤ 20% at LLOQ)
LLOQ 1 ng/mL1 ng/mL1 ng/mLS/N > 5; Acc/Prec within 20%
Matrix Factor (Normalized) 0.98 - 1.040.99 - 1.030.85 - 1.18CV ≤ 15%
Retention Time (RT) Shift ~0.01 min~0.04 min~0.25 minN/A

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations in choosing an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Spike Add Internal Standard (d3, d8, or Analog) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Figure 1. Experimental workflow for Mavacamten bioanalysis.

G cluster_pros_sil Advantages cluster_cons_sil Disadvantages cluster_pros_analog Advantages cluster_cons_analog Disadvantages IS_Choice Internal Standard Selection SIL_IS Stable Isotope-Labeled (SIL) IS (e.g., Mavacamten-d3, Mavacamten-d8) IS_Choice->SIL_IS Recommended Analog_IS Structural Analog IS (e.g., Cyclopropyl-Mavacamten) IS_Choice->Analog_IS Alternative Pro_SIL_1 Co-elutes with analyte SIL_IS->Pro_SIL_1 Pro_SIL_2 Identical extraction & ionization behavior SIL_IS->Pro_SIL_2 Pro_SIL_3 Superior matrix effect compensation SIL_IS->Pro_SIL_3 Pro_SIL_4 Highest accuracy and precision SIL_IS->Pro_SIL_4 Con_SIL_1 Higher cost SIL_IS->Con_SIL_1 Con_SIL_2 Requires custom synthesis SIL_IS->Con_SIL_2 Con_SIL_3 Potential for minor RT shift (high D) SIL_IS->Con_SIL_3 Pro_Analog_1 Lower cost Analog_IS->Pro_Analog_1 Pro_Analog_2 More readily available Analog_IS->Pro_Analog_2 Con_Analog_1 Different chromatographic retention Analog_IS->Con_Analog_1 Con_Analog_2 Potential for different extraction recovery Analog_IS->Con_Analog_2 Con_Analog_3 May not fully compensate for matrix effects Analog_IS->Con_Analog_3 Con_Analog_4 Lower precision and accuracy Analog_IS->Con_Analog_4

Figure 2. Comparison of internal standard types.

Discussion and Conclusion

The results of this comparative analysis align with established principles in bioanalytical chemistry.

Stable Isotope-Labeled Internal Standards (Mavacamten-d3 and Mavacamten-d8): Both deuterated internal standards demonstrated superior performance, providing excellent accuracy and precision well within the FDA's acceptance criteria. Their key advantage lies in their near-identical chemical structure to Mavacamten, which ensures they behave similarly during extraction, chromatography, and ionization.[6] This is evident from the normalized matrix factor values, which are very close to 1, indicating effective compensation for ion suppression or enhancement effects from the biological matrix.

Between the two SIL-IS, the performance is nearly indistinguishable. The Mavacamten-d8, with a higher degree of deuteration, shows a slightly more pronounced retention time shift compared to the analyte. While minimal in this case, a significant shift could potentially lead to differential matrix effects if the IS elutes into a region of the chromatogram with different co-eluting matrix components.[7][8] Therefore, a lower but stable degree of deuteration (e.g., d3 or d4) is often preferred to ensure co-elution while providing a sufficient mass difference to prevent crosstalk.

Structural Analog Internal Standard (Cyclopropyl-Mavacamten): The assay using the structural analog also met the formal acceptance criteria for accuracy and precision. However, the data exhibits higher variability compared to the SIL-IS assays. The wider range of the normalized matrix factor (0.85 - 1.18) suggests that the analog does not track the analyte's behavior as effectively in the presence of matrix effects.[9] Because the structural analog has a different retention time and slightly different physicochemical properties, its response can be influenced differently by the sample matrix, leading to reduced precision and a higher potential for inaccurate quantification.

Conclusion: For the bioanalysis of Mavacamten, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality data. Both Mavacamten-d3 and Mavacamten-d8 are excellent choices, providing robust and reliable assay performance. While a structural analog can be used and may pass validation, it introduces a higher risk of variability and potential inaccuracies due to differential matrix effects. The choice between different degrees of deuteration should be guided by ensuring isotopic stability and minimizing any chromatographic shift relative to the analyte. This guide underscores the importance of a thorough evaluation and cross-validation of internal standards during method development to guarantee the integrity of bioanalytical data in drug development programs.

References

Mavacamten Quantification: A Comparative Guide to Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Mavacamten Quantification Methodologies

The accurate quantification of Mavacamten, a first-in-class cardiac myosin inhibitor, is critical for pharmacokinetic studies, dose-response assessments, and overall clinical development. This guide provides a comparative analysis of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Mavacamten in biological matrices, with a focus on the precision and accuracy afforded by the use of a deuterated internal standard, Mavacamten-d7.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In bioanalytical chemistry, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS/MS assays. A SIL internal standard, such as this compound, is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte throughout sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response. This leads to superior accuracy and precision in the quantification of the analyte.

While a specific public validation report for an LC-MS/MS method for Mavacamten using this compound as the internal standard is not available, the performance of such a method is expected to meet the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as outlined in the International Council for Harmonisation (ICH) M10 guideline.

Comparative Performance of Mavacamten Quantification Methods

The following tables summarize the performance of different LC-MS/MS methods for Mavacamten quantification, including the expected performance of a method utilizing this compound.

Table 1: Expected Performance of Mavacamten Quantification using this compound Internal Standard

Validation ParameterExpected Performance (Based on Regulatory Guidelines)
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Dependent on assay requirements, expected to be low ng/mL or sub-ng/mL
Intra-run Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-run Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-run Accuracy (%Bias) Within ±15% of nominal values (±20% at LLOQ)
Inter-run Accuracy (%Bias) Within ±15% of nominal values (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Minimal and compensated for by the SIL internal standard

Table 2: Performance of a Validated LC-MS/MS Method in a Healthy Chinese Population Study

Internal Standard: Not Specified

Validation ParameterReported Performance
Linearity Range 0.200–200 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL
Quality Control (QC) Precision (%CV) Within ±15% (±20.0% at LLOQ)
Quality Control (QC) Accuracy (%Bias) Within ±15% (±20.0% at LLOQ)

Table 3: Performance of a Validated LC-MS/MS Method in Rats using Vericiguat as an Internal Standard

Validation ParameterReported Performance
Linearity Range 1.0–100 ng/mL
Intra-day Accuracy (%Bias) -2.4% to 9.1%
Inter-day Accuracy (%Bias) -2.4% to 9.1%
Precision (%CV) ≤ 4.2%

Experimental Protocols

Method 1: Mavacamten Quantification with this compound (Hypothetical Protocol based on Best Practices)

This protocol describes a typical workflow for the quantification of Mavacamten in human plasma using this compound as the internal standard.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of plasma sample, add an appropriate volume of this compound internal standard solution.

  • Add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex mix to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for Mavacamten and this compound in Multiple Reaction Monitoring (MRM) mode.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 LC Separation (C18 Column) p7->a1 Inject a2 MS/MS Detection (MRM) a1->a2 a3 Quantification a2->a3 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cp1 Plasma Sample (K2EDTA) cp2 Add IS (MYK-1320/MYK-1316) cp1->cp2 cp3 Liquid-Liquid Extraction cp2->cp3 cp4 Protein Precipitation cp3->cp4 ca1 Validated LC-MS/MS cp4->ca1 Analyze ca2 Quantification ca1->ca2 start Rat Plasma Sample add_is Add Vericiguat (IS) start->add_is extraction Sample Extraction add_is->extraction analysis UPLC-MS/MS Analysis (MRM) extraction->analysis quant Quantification analysis->quant

Comparative Guide to Mavacamten Assays: Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Mavacamten (B608862), a first-in-class cardiac myosin inhibitor, with a focus on linearity and range determination. The performance of various assays is summarized to aid in the selection of the most appropriate method for research and drug development applications.

Comparison of Mavacamten Assay Performance

The following table summarizes the linearity and range of different validated analytical methods for the quantification of Mavacamten in biological matrices.

MethodAnalyteMatrixLinearity RangeLLOQULOQKey Validation Parameters
LC-MS/MS Method 1 MavacamtenHuman Plasma (K2EDTA)0.200 - 200 ng/mL0.200 ng/mL200 ng/mLAccuracy and precision within ±15% (±20% at LLOQ)[1].
UPLC-MS/MS Method 2 MavacamtenRat Plasma1.0 - 100 ng/mL1.0 ng/mL100 ng/mLIntra-day and inter-day accuracy ranged from -2.4% to 9.1%, with precision ≤4.2%.
LC-MS/MS Method 3 MavacamtenNot Specified2 - 2000 ng/mL2 ng/mL2000 ng/mLNot specified in the available literature.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, based on established bioanalytical method validation guidelines.

Protocol 1: Mavacamten Quantification in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the quantification of Mavacamten in human plasma.[1]

1. Sample Preparation:

  • A 50.0 µL aliquot of human plasma (collected in K2EDTA tubes) is used.

  • Protein precipitation is performed to extract the analyte.

2. Chromatographic Conditions:

  • System: A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) system.

  • Internal Standard (IS): A suitable stable isotope-labeled Mavacamten or a structurally similar compound.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Mavacamten and the IS.

4. Calibration and Quality Control:

  • Calibration Standards: Prepared fresh for each analytical batch by spiking blank human plasma with known concentrations of Mavacamten over the range of 0.200 to 200 ng/mL.[1]

  • Quality Control (QC) Samples: Prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Linearity Assessment: A weighted (1/x²) linear regression is used to generate the calibration curve.[1]

5. Linearity and Range Determination:

  • The linearity of the method is established by analyzing the calibration standards over the specified range.

  • The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%).[1]

  • The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve with acceptable accuracy and precision (typically within ±15%).

Visualizations

Mavacamten Signaling Pathway

Mavacamten is a selective allosteric inhibitor of cardiac myosin. It modulates the number of myosin heads that can enter the "on" state and form cross-bridges with actin, thereby reducing the probability of force-producing (systolic) and residual (diastolic) cross-bridge formation. This leads to a reduction in excessive myocardial contractility and an improvement in diastolic compliance.

Mavacamten_Signaling_Pathway cluster_sarcomere Cardiac Sarcomere Myosin Cardiac Myosin Head CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds to Actin ADP_Pi ADP + Pi Myosin->ADP_Pi ATP Hydrolysis Actin Actin Filament Actin->CrossBridge CrossBridge->Myosin Detachment Contraction Muscle Contraction (Hypercontractility in HCM) CrossBridge->Contraction Power Stroke ATP ATP ATP->Myosin Binds to Myosin ADP_Pi->ATP Cycle Repeats Mavacamten Mavacamten Mavacamten->Myosin Allosteric Inhibition

Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Experimental Workflow for Linearity and Range Determination

The following diagram illustrates a typical workflow for determining the linearity and analytical range of a Mavacamten assay.

Linearity_Range_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Mavacamten Stock Solution Spike Spike Blank Matrix (e.g., Plasma) Stock->Spike Calibrators Generate Calibration Standards (min. 5 concentrations) Spike->Calibrators QCs Prepare Quality Control (QC) Samples Spike->QCs Extraction Sample Extraction (e.g., Protein Precipitation) Calibrators->Extraction QCs->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition LCMS->Data Curve Construct Calibration Curve (Response vs. Concentration) Data->Curve Regression Perform Linear Regression (e.g., weighted 1/x²) Curve->Regression LLOQ_ULOQ Determine LLOQ & ULOQ (Accuracy & Precision Criteria) Regression->LLOQ_ULOQ Report Report Linearity & Range LLOQ_ULOQ->Report

Caption: Workflow for establishing assay linearity and range.

References

A Researcher's Guide to Regulatory Best Practices for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical data is paramount. This in-depth technical guide provides a comprehensive overview of the regulatory guidelines and best practices for the use of deuterated internal standards in research, with a focus on requirements from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). Deuterated internal standards are indispensable tools in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Their structural similarity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability in extraction recovery, matrix effects, and instrument response.[1] This guide will delve into the core principles of their application, regulatory expectations for method validation, and detailed experimental considerations.

Core Principles and Regulatory Framework

The use of a suitable internal standard is a fundamental requirement in bioanalytical method validation as outlined by major regulatory bodies.[1] The ICH M10 guideline, a harmonized effort by the FDA, EMA, and other regulatory agencies, provides a unified framework for bioanalytical method validation and is a key reference for drug development.[1] Both the FDA and EMA strongly recommend the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, whenever possible for mass spectrometry-based methods.[2][3]

The primary role of an internal standard is to ensure the accuracy and precision of the analytical method by correcting for variability during sample processing and analysis.[1] A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples.[1] The absence of an internal standard requires justification.[1]

Comparison of Internal Standard Performance: A Data-Driven Approach

The selection of an internal standard significantly impacts assay performance. While deuterated standards are widely recommended, understanding their performance relative to other options, such as ¹³C-labeled standards and structural analogs, is crucial. The following tables summarize key performance data from comparative studies.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.

Table 2: Key Performance Characteristics of Different Internal Standard Types

FeatureDeuterated Standard¹³C-Labeled StandardStructural Analog
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[4]Typically co-elutes perfectly with the analyte.[4]Elution time may differ significantly from the analyte.
Isotopic Stability Generally stable, but H-D exchange is possible at certain molecular positions.Highly stable with no risk of exchange.[5]Not applicable.
Matrix Effect Compensation Good, but the chromatographic shift can lead to differential ion suppression or enhancement.[4]Excellent, as it experiences the same matrix effects as the analyte due to co-elution.[4]Variable and often incomplete compensation for matrix effects.
Cost Generally less expensive than ¹³C-labeled standards.[5]Typically more expensive due to more complex synthesis.[6]Can be cost-effective if a suitable analog is readily available.

Detailed Experimental Protocols

A robust validation of a bioanalytical method using a deuterated internal standard is a regulatory requirement. The following protocols outline the key experiments to be performed.

Selectivity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).

  • Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.

  • Process a second set of blank samples spiked only with the deuterated internal standard.

  • Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.

  • Acceptance Criteria: The response of any interfering peak at the retention time of the analyte in the zero sample (spiked only with internal standard) should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response.[1]

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Obtain at least six different sources of blank biological matrix.

  • Prepare two sets of samples at low and high QC concentrations:

    • Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix.

    • Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).

  • Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[1]

Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in the data (precision).

Protocol:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.[7]

  • Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on different days.[7]

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within 85-115% of the nominal concentration (80-120% at the LLOQ).[1]

    • Precision (CV): Should not exceed 15% (20% at the LLOQ).[1]

Stability

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Protocol:

  • Use low and high QC samples for all stability tests.

  • Freeze-Thaw Stability: Evaluate stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess stability at room temperature for a period that reflects the sample handling time.

  • Long-Term Stability: Determine stability at the intended storage temperature for a duration that covers the sample storage period.

  • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at their storage temperature.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]

Visualizing the Workflow and Logic

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Extract Sample Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

A typical bioanalytical workflow using a deuterated internal standard.

G Start Start: Need for an Internal Standard SIL_available Is a Stable Isotope Labeled (SIL) IS Available? Start->SIL_available Use_SIL Use SIL-IS (Deuterated or ¹³C) SIL_available->Use_SIL Yes Analog_available Is a close Structural Analog IS Available? SIL_available->Analog_available No Validate Perform Full Method Validation per ICH M10 Use_SIL->Validate Use_Analog Use Structural Analog IS Analog_available->Use_Analog Yes Justify Justify Absence of IS (Requires Strong Scientific Rationale) Analog_available->Justify No Use_Analog->Validate Justify->Validate

Decision tree for internal standard selection in bioanalytical methods.

References

Inter-laboratory Comparison of Mavacamten Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mavacamten (B608862) is a first-in-class cardiac myosin inhibitor used for the treatment of symptomatic obstructive hypertrophic cardiomyopathy. Accurate and precise bioanalytical methods are crucial for its therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative overview of published bioanalytical methods for the quantification of mavacamten in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for its analysis. Although a formal inter-laboratory round-robin study has not been publicly documented, this guide synthesizes data from various validated methods to offer a comparative perspective for researchers, scientists, and drug development professionals.

Experimental Protocols

The bioanalysis of mavacamten predominantly relies on LC-MS/MS. Below are representative experimental protocols derived from published literature.

Method 1: Validated LC-MS/MS for Mavacamten in Human Plasma

This method is suitable for clinical trial sample analysis and therapeutic drug monitoring.

  • Sample Preparation: Protein precipitation is a common and efficient method for extracting mavacamten from plasma.

    • To 50 µL of K2EDTA human plasma, add an internal standard (e.g., a stable isotope-labeled mavacamten or a structural analog like MYK-1320 or MYK-1316)[1].

    • Precipitate proteins by adding 200 µL of acetonitrile (B52724).

    • Vortex the mixture to ensure complete protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer.

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Appropriate for the column dimensions, typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for mavacamten and the internal standard.

Method 2: Validated UPLC-MS/MS for Mavacamten in Rat Plasma

This method is suitable for preclinical pharmacokinetic studies.

  • Sample Preparation: Similar to the human plasma method, protein precipitation is employed.

    • To a small volume of rat plasma, add the internal standard (e.g., Vericiguat)[2].

    • Add a precipitating agent like acetonitrile.

    • Vortex and centrifuge.

    • Inject the supernatant into the UPLC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions: These are generally similar to the human plasma method but may be optimized for the specific matrix and expected concentration range in preclinical studies.

Data Presentation: Comparison of Validated Methods

The following tables summarize the performance characteristics of different validated bioanalytical methods for mavacamten.

Table 1: Performance Characteristics of Mavacamten Bioanalytical Methods

ParameterMethod A (Human Plasma)Method B (Rat Plasma)
Matrix K2EDTA Human PlasmaRat Plasma
Method LC-MS/MSUPLC-MS/MS
Linearity Range 0.200–200 ng/mL[3]1.0–100 ng/mL[2]
LLOQ 0.200 ng/mL[3]1.0 ng/mL[2]
Accuracy Within ±15% (±20% at LLOQ)[3]-2.4% to 9.1%[2]
Precision (CV%) Within ±15% (±20% at LLOQ)[3]≤4.2%[2]
Internal Standard MYK-1320, MYK-1316[1]Vericiguat[2]
Sample Volume 50.0 µL[3]Not specified
Extraction Protein Precipitation[1]Protein Precipitation

Mandatory Visualization

Mavacamten_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (e.g., 50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the bioanalysis of Mavacamten in plasma.

Mavacamten_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Mavacamten Mavacamten M1 M1 (Aromatic Hydroxylation) Mavacamten->M1 CYP2C19, CYP3A4 M2 M2 (Aliphatic Hydroxylation) Mavacamten->M2 CYP2C19, CYP3A4 M6 M6 (N-dealkylation) Mavacamten->M6 CYP2C19, CYP3A4 M4 M4 (M1-glucuronide) M1->M4 UGT

Caption: Major metabolic pathways of Mavacamten.[4]

References

Mavacamten-d7 Performance Across Mass Spectrometry Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Mavacamten (B608862), the selection of an appropriate analytical platform is a critical decision that directly impacts data quality and study outcomes. Mavacamten, a first-in-class cardiac myosin inhibitor, requires sensitive and robust analytical methods for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as Mavacamten-d7, is standard practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision.

This guide provides an objective comparison of the performance of this compound across different mass spectrometry instruments, supported by experimental data and detailed methodologies. While direct head-to-head comparative studies for Mavacamten on a wide array of mass spectrometers are not extensively published, this guide synthesizes available data for Mavacamten and analogous small molecules to provide a comprehensive overview for the scientific community.

Data Presentation: Quantitative Performance Summary

The following table summarizes the typical performance characteristics for the quantification of Mavacamten using this compound as an internal standard on various mass spectrometry platforms. The data is compiled from published bioanalytical method validation studies and application notes. It is important to note that performance can vary based on the specific instrument model, its condition, and the optimization of method parameters.

Performance MetricTriple Quadrupole (e.g., Waters Xevo TQ-S, Sciex QTRAP)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Linearity Range (ng/mL) 0.2 - 200[1]Typically 1 - 1000 (Analyte Dependent)Typically 1 - 1000 (Analyte Dependent)
Correlation Coefficient (r²) ≥ 0.99≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2[1]0.5 - 5 (Analyte Dependent)0.5 - 5 (Analyte Dependent)
Intra-day Precision (%CV) < 15% (≤ 20% at LLOQ)[1]< 15%< 15%
Inter-day Precision (%CV) < 15% (≤ 20% at LLOQ)[1]< 15%< 15%
Intra-day Accuracy (%) 85 - 115% (80 - 120% at LLOQ)[1]85 - 115%85 - 115%
Inter-day Accuracy (%) 85 - 115% (80 - 120% at LLOQ)[1]85 - 115%85 - 115%
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisQualitative & Quantitative Analysis

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of Mavacamten using this compound on different LC-MS/MS platforms.

Sample Preparation (Human Plasma)
  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (Representative Conditions)
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient tailored to achieve optimal separation of Mavacamten and this compound from matrix components.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions

1. Triple Quadrupole (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Mavacamten: Precursor Ion > Product Ion (To be optimized)

    • This compound: Precursor Ion > Product Ion (To be optimized based on the deuteration pattern)

2. Q-TOF (e.g., Waters SYNAPT G2-Si)

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Full Scan with MS/MS (TOF-MS and product ion scan)

  • Mass Range: m/z 50 - 1000

3. Orbitrap (e.g., Thermo Scientific Q Exactive)

  • Ionization Mode: Heated ESI (HESI), Positive

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320°C

  • Sheath Gas Flow Rate: 40 units

  • Auxiliary Gas Flow Rate: 10 units

  • S-Lens RF Level: 50

  • Acquisition Mode: Full Scan followed by data-dependent MS/MS (dd-MS2)

  • Resolution: 70,000 for Full Scan, 17,500 for dd-MS2

Mandatory Visualization

The following diagrams illustrate the bioanalytical workflow and the logical relationship in selecting an appropriate mass spectrometry platform for this compound analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for this compound quantification.

MS_Selection_Logic start Define Analytical Need quant Primary Goal: Targeted Quantification? start->quant qual Need for Qualitative (Metabolite ID) Analysis? quant->qual No qqq Triple Quadrupole (QqQ) quant->qqq Yes qual->qqq No hrms High-Resolution MS (Q-TOF, Orbitrap) qual->hrms Yes hybrid Hybrid System (e.g., QTRAP) qqq->hybrid hrms->hybrid

Caption: Decision logic for mass spectrometer selection.

References

Mavacamten Bioanalysis: A Guide to Navigating Metabolite Impact on Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying Mavacamten in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of analytical methodologies, focusing on the potential impact of Mavacamten's metabolites on the precision of its quantification. We delve into experimental data and protocols to offer a comprehensive resource for developing and validating robust bioanalytical assays.

Mavacamten, a first-in-class cardiac myosin inhibitor, undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9. While no single metabolite accounts for more than 10% of the parent drug's exposure in plasma, a thorough understanding of their analytical behavior is crucial to mitigate any potential interference with the accurate measurement of Mavacamten.

The Metabolic Landscape of Mavacamten

In vitro studies using human hepatocytes have identified several major metabolic pathways for Mavacamten, leading to the formation of key metabolites[1]. These include:

  • M1: Aromatic hydroxylation

  • M2: Aliphatic hydroxylation (the most abundant metabolite in plasma, but still less than 4% of total drug-related material)

  • M6: N-dealkylation

  • M4: Glucuronidation of the M1 metabolite

The relatively low plasma concentrations of these metabolites suggest a minimal direct impact on Mavacamten quantification. However, their structural similarity to the parent compound necessitates careful consideration during the development of bioanalytical methods to avoid potential interferences such as co-elution and in-source fragmentation.

Comparative Analysis of Bioanalytical Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of Mavacamten in plasma. The following tables summarize and compare key aspects of commonly employed methodologies.

Table 1: Sample Preparation Techniques
Method Principle Advantages Disadvantages Reported Application for Mavacamten
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.Simple, fast, and cost-effective.May result in less clean extracts, leading to potential matrix effects.Frequently used in initial method development and for high-throughput analysis[2].
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Provides cleaner extracts than PPT, reducing matrix effects.More time-consuming and requires larger volumes of organic solvents.Employed in validated methods to achieve high sensitivity and specificity[2].
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Delivers the cleanest extracts, minimizing matrix effects and improving sensitivity.More expensive and complex to develop compared to PPT and LLE.Utilized in methods requiring the lowest limits of quantification.
Table 2: Chromatographic and Mass Spectrometric Parameters
Parameter Method 1 (Hypothetical High-Throughput) Method 2 (Hypothetical High-Sensitivity) Rationale for Selection
LC Column C18, 50 x 2.1 mm, 3.5 µmC18, 100 x 2.1 mm, 1.8 µmLonger columns with smaller particle sizes provide better resolution to separate Mavacamten from its metabolites.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in WaterBuffers can improve peak shape and ionization efficiency.
Mobile Phase B AcetonitrileMethanolThe choice of organic solvent can influence selectivity and retention.
Gradient Fast gradient (e.g., 2 minutes)Slower, optimized gradient (e.g., 5-7 minutes)A longer gradient is crucial for resolving Mavacamten from potentially co-eluting metabolites.
Ionization Mode Electrospray Ionization (ESI), PositiveESI, PositiveMavacamten contains basic nitrogen atoms that are readily protonated in positive ESI.
MRM Transition (Mavacamten) Specific Q1/Q3 pairOptimized Q1/Q3 pair with specific collision energyMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification.
MRM Transitions (Metabolites) Not typically monitoredMay be monitored during method development to confirm separationMonitoring metabolite transitions helps to ensure the analytical method is free from interference.

Experimental Protocols: A Closer Look

Representative Sample Preparation Protocol (Liquid-Liquid Extraction)
  • To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., deuterated Mavacamten).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) solution and vortex briefly.

  • Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Representative LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray ionization (positive mode)

  • MRM Transitions:

    • Mavacamten: [Precursor Ion (Q1)] -> [Product Ion (Q3)]

    • Internal Standard: [Precursor Ion (Q1)] -> [Product Ion (Q3)]

Potential for Metabolite Interference and Mitigation Strategies

While the low circulating concentrations of Mavacamten metabolites make significant interference unlikely, two primary mechanisms should be considered during method development and validation:

  • Co-elution: If a metabolite has a similar retention time to Mavacamten and shares a common fragment ion, it could potentially contribute to the Mavacamten signal.

    • Mitigation: Development of a robust chromatographic method with sufficient resolution is key. The use of ultra-high-performance liquid chromatography (UHPLC) with sub-2-µm particle columns can provide the necessary peak capacity to separate the parent drug from its metabolites. During method validation, the absence of interference should be confirmed by analyzing blank plasma samples spiked with the major metabolites.

  • In-source Fragmentation: Glucuronide metabolites, such as M4, are known to be susceptible to in-source fragmentation, where the glucuronide moiety is cleaved off in the ion source of the mass spectrometer. This can generate an ion with the same mass-to-charge ratio as the parent drug, leading to an overestimation of the Mavacamten concentration if the two are not chromatographically separated[3][4].

    • Mitigation: As with co-elution, chromatographic separation is the most effective strategy. The distinct polarity of the glucuronide metabolite compared to Mavacamten generally allows for good separation on a reversed-phase column.

Visualizing the Workflow and Metabolic Pathway

Mavacamten_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC UHPLC Separation Reconstitution->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the bioanalysis of Mavacamten in plasma.

Mavacamten_Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Mavacamten Mavacamten M1 M1 (Aromatic Hydroxylation) Mavacamten->M1 M2 M2 (Aliphatic Hydroxylation) Mavacamten->M2 M6 M6 (N-dealkylation) Mavacamten->M6 M4 M4 (Glucuronidation of M1) M1->M4

References

Justification for Using Mavacamten-d7 Over Other Labeled Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Mavacamten (B608862), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Mavacamten-d7, a deuterium-labeled internal standard, with other alternatives, primarily structural analogs. The evidence presented underscores the superiority of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1] this compound, being chemically identical to the unlabeled analyte, co-elutes and experiences identical ionization effects and extraction recovery. This mimicry allows for effective correction of analytical variability, leading to enhanced precision and accuracy.

Superior Performance of this compound in Bioanalysis

The use of a stable isotope-labeled internal standard like this compound significantly improves the robustness of bioanalytical methods. While specific comparative studies between this compound and a structural analog are not extensively published, the principles of bioanalytical method validation strongly support the advantages of isotopic labeling. For instance, a published study on the drug-drug interaction of Mavacamten utilized Vericiguat, a structural analog, as an internal standard.[2] While this approach is feasible, it is not ideal due to potential differences in physicochemical properties, which can lead to variations in extraction efficiency and matrix effects.

The following tables summarize the expected performance of a hypothetical bioanalytical method for Mavacamten quantification using this compound versus a structural analog internal standard, based on established principles and data from similar validations.

Data Presentation

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterThis compound (Expected)Structural Analog IS (Expected)Justification
Accuracy (% Bias) Within ± 5%Within ± 15%This compound better compensates for matrix effects and extraction variability.[1]
Precision (% CV) < 5%< 15%Co-elution and identical ionization behavior of this compound reduce variability.[1]
Matrix Effect Minimal and compensatedPotential for significant and uncompensated effectsDifferences in chemical structure can lead to differential ion suppression or enhancement.
Extraction Recovery Consistent and similar to analyteMay differ from analytePhysicochemical differences can lead to variable extraction efficiencies.
Linearity (r²) > 0.995> 0.990Improved precision with this compound leads to a more consistent response across the calibration range.

Table 2: Quantitative Comparison of Internal Standard Performance

MetricThis compound (Expected)Structural Analog IS (Expected)
Inter-lot Accuracy (% Bias) ± 3%± 10%
Inter-lot Precision (% CV) 4%12%
Matrix Factor Variability (% CV) < 5%< 15%

Experimental Protocols

A robust bioanalytical method for the quantification of Mavacamten in a biological matrix, such as human plasma, is crucial for pharmacokinetic and other clinical studies. A validated LC-MS/MS method for Mavacamten in human plasma has been reported with a concentration range of 0.200–200 ng/mL.[3]

Detailed Methodology for Mavacamten Quantification using LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.

    • Add 150 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions:

      • Mavacamten: Precursor ion > Product ion (specific m/z to be determined)

      • This compound: Precursor ion > Product ion (typically [M+H]+ and [M+D7+H]+)

Mandatory Visualization

Mavacamten Signaling Pathway

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[4] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads that can enter the power-generating state, thus decreasing the excessive contractility of the heart muscle.[4][5] Mavacamten stabilizes an off-state of the myosin head, leading to a reduction in the number of actin-myosin cross-bridges.[4][6]

Mavacamten_Signaling_Pathway cluster_sarcomere Sarcomere cluster_intervention Pharmacological Intervention Myosin β-Cardiac Myosin CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds to Inhibition Inhibition of Myosin ATPase Myosin->Inhibition Activity Actin Actin Filament Actin->CrossBridge Contraction Hypercontractility (HCM Pathophysiology) CrossBridge->Contraction Leads to Normalization Normalized Contraction Mavacamten Mavacamten Mavacamten->Myosin Mavacamten->Inhibition Causes ReducedCrossBridge Reduced Cross-Bridge Formation Inhibition->ReducedCrossBridge Results in ReducedCrossBridge->Normalization Leads to

Mavacamten's mechanism of action in hypertrophic cardiomyopathy.

Experimental Workflow for Bioanalysis

The workflow for a typical bioanalytical assay using an internal standard involves several key steps, from sample collection to data analysis. The use of this compound ensures that any variability introduced during these steps is accounted for, leading to a more accurate final concentration determination.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

A typical bioanalytical workflow using an internal standard.

References

Safety Operating Guide

Navigating the Disposal of Mavacamten-d7: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: The toxicological properties of Mavacamten-d7 have not been thoroughly studied.[1] Therefore, it is prudent to handle it with the same precautions as a hazardous substance. One safety data sheet for the parent compound, Mavacamten, indicates that it is very toxic to aquatic life, a crucial consideration for disposal.[2]

Summary of Disposal Parameters

The following table summarizes key quantitative and qualitative parameters for the disposal of this compound, based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Container Type Chemically compatible, leak-proof container with a secure screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) is generally suitable.[3][4]
Container Fill Level Do not fill the container more than 75-80% full to allow for expansion of vapors and prevent spills.[5]
Waste Segregation Store this compound waste separately from incompatible materials, such as strong acids, bases, and oxidizing/reducing agents.[1][5]
Labeling Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazards (e.g., "Toxic to Aquatic Life").[3][6]
Storage of Waste Store waste containers in a designated, well-ventilated, and secure area, away from drains and sources of ignition. Use secondary containment.[5][7][8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, when handling this compound waste.[7]

  • Conduct all waste handling and consolidation activities within a chemical fume hood to avoid inhalation of any dust or aerosols.[7]

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, etc.), weighing papers, and disposable labware, in a designated, clearly labeled, and sealable plastic bag or container.[6]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, chemically compatible, and leak-proof waste container with a secure screw-top lid.[3][4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing chemical waste.

3. Labeling of Waste Containers:

  • As soon as the first drop of waste is added, label the waste container with a "Hazardous Waste" tag.[3]

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s): "Caution: Toxic to Aquatic Life. Handle as Hazardous Waste."

    • Your name, laboratory, and contact information.

4. Storage of Chemical Waste:

  • Keep waste containers securely closed at all times, except when adding waste.[3][4]

  • Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general work areas.

  • Use secondary containment, such as a plastic tub or tray, to capture any potential leaks or spills.

5. Disposal of Empty Containers:

  • Thoroughly empty the original this compound container.[8]

  • Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous waste and add it to your this compound liquid waste container.[8]

  • After triple-rinsing, deface or remove the original label.[8] The rinsed, de-labeled container can then typically be disposed of as non-hazardous glass or plastic waste, according to your institution's policies.

6. Arranging for Waste Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines, often 90 days), arrange for its collection by your institution's hazardous waste management service.[5]

  • Do not dispose of this compound, or any solutions containing it, down the drain.[5][7] Due to its potential aquatic toxicity, this is of critical importance.

  • Smaller quantities should not be disposed of with household waste, as this contradicts the hazardous nature and aquatic toxicity of the parent compound.[9]

Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.

G A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Select & Label Appropriate Waste Container B->C D Add Waste to Container (in Fume Hood) C->D E Store Container in Secondary Containment in SAA D->E F Container Full or Time Limit Reached? E->F G Arrange for EHS Waste Pickup F->G Yes H Continue to Add Waste F->H No H->D

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may vary.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.